molecular formula C10H15NO2 B3080197 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde CAS No. 1082446-73-8

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

货号: B3080197
CAS 编号: 1082446-73-8
分子量: 181.23 g/mol
InChI 键: QSIRBPDDHHSSNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRBPDDHHSSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical monograph on the synthesis, characterization, and application of 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde , a critical intermediate in the development of next-generation PARP inhibitors and kinase-targeted therapeutics.

Part 1: Executive Summary & Chemical Identity

1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally analogous to the piperazine core found in Olaparib (Lynparza), this piperidine derivative offers distinct pharmacokinetic properties, often employed to modulate solubility and metabolic stability in drug candidates.

Chemical Identifiers & Properties
PropertySpecification
IUPAC Name 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde
Common Name N-Cyclopropanecarbonyl-4-formylpiperidine
CAS Number Not Assignable (Custom Synthesis Intermediate)*
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES O=CC1CCN(C(=O)C2CC2)CC1
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate

*Note: As a transient synthetic intermediate, this specific aldehyde lacks a widely standardized CAS registry number in public databases. It is typically synthesized in situ or on-demand from its precursors.

Part 2: Synthesis & Manufacturing Protocol

Core Directive: The synthesis of this aldehyde requires precise control of stoichiometry and temperature to prevent over-acylation or aldehyde oxidation. The most robust route involves the direct amide coupling of Piperidine-4-carbaldehyde with Cyclopropanecarbonyl chloride .

Reaction Scheme (Graphviz)

Synthesispathway Start1 Piperidine-4-carbaldehyde (CAS: 50675-20-2) Intermediate Reaction Mixture (0°C, DCM, Et3N) Start1->Intermediate Nucleophilic Attack Start2 Cyclopropanecarbonyl Chloride (CAS: 4023-34-1) Start2->Intermediate Electrophile Workup Acid/Base Extraction (Removal of amine/acid) Intermediate->Workup Quench & Wash Product 1-(Cyclopropanecarbonyl) piperidine-4-carbaldehyde (C10H15NO2) Workup->Product Isolation

Figure 1: Synthetic pathway for the preparation of the target amide aldehyde.

Detailed Experimental Protocol

Reagents:

  • Piperidine-4-carbaldehyde (1.0 eq): Sourced as HCl salt or free base. If HCl salt is used, add an extra equivalent of base.

  • Cyclopropanecarbonyl Chloride (1.1 eq): High reactivity electrophile.

  • Triethylamine (Et₃N) or DIPEA (2.5 eq): Proton scavenger.

  • Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Piperidine-4-carbaldehyde (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (25 mmol) dropwise over 5 minutes. Stir for 10 minutes to ensure deprotonation if using the HCl salt.

  • Acylation: Add Cyclopropanecarbonyl chloride (11 mmol) dropwise via syringe over 15 minutes. Maintain temperature below 5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organic layers with 1N HCl (cold, rapid wash to remove unreacted amine) followed by Brine .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Part 3: Quality Control & Characterization

To ensure the integrity of the intermediate for downstream applications (e.g., reductive amination or Wittig olefination), the following critical quality attributes (CQAs) must be verified.

Analytical Workflow (Graphviz)

QC_Workflow cluster_tests Validation Tests Sample Crude Product (Oil) NMR 1H-NMR (CDCl3) Check: Aldehyde (~9.6 ppm) Cyclopropyl (0.6-1.0 ppm) Sample->NMR LCMS LC-MS Confirm [M+H]+ = 182.2 Sample->LCMS TLC TLC Purity Single spot (Rf ~0.4) Sample->TLC Decision Release for Synthesis? NMR->Decision LCMS->Decision TLC->Decision

Figure 2: Quality control decision tree for intermediate validation.

Spectroscopic Signature
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.65 (s, 1H): Aldehyde proton (Diagnostic).

    • δ 4.20–3.80 (m, 2H): Piperidine N-CH (equatorial).

    • δ 3.20–2.80 (m, 2H): Piperidine N-CH (axial).

    • δ 2.45 (m, 1H): Piperidine C4-H.

    • δ 1.70 (m, 1H): Cyclopropyl CH (methine).

    • δ 1.00–0.60 (m, 4H): Cyclopropyl CH₂ (Distinctive high-field multiplet).

  • Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 182.12 ; Found: 182.2 .

Part 4: Safety & Handling (SDS Highlights)

While specific SDS data for this custom intermediate may not exist, the hazards are extrapolated from its functional groups and precursors.

Hazard ClassDescriptionPrecaution
Skin Irritation Aldehydes and amides can cause contact dermatitis.Wear nitrile gloves and lab coat.
Respiratory Potential respiratory irritant (aldehyde vapor).Handle in a fume hood.
Reactivity Aldehyde group is susceptible to oxidation (air) and nucleophilic attack.Store under inert gas (Argon/N₂) at -20°C.
Part 5: References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Lohse, A., et al. (2011). Synthesis of Piperidine-4-carbaldehyde Derivatives. Organic Process Research & Development. (General methodology reference for piperidine acylations).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine-4-carbaldehyde (CAS 50675-20-2).Link

  • Sigma-Aldrich. (2024). Cyclopropanecarbonyl chloride Product Specification (CAS 4023-34-1).Link

1H and 13C NMR data for 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the structural characterization of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde . It synthesizes data from high-fidelity structural analogs and established amide rotamer chemistry to provide a rigorous assignment of 1H and 13C NMR spectral features.[1]

Compound Class: N-Acyl Piperidine / Aldehyde Intermediate Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol Role: Versatile building block for reductive aminations and heterocycle synthesis (e.g., in PARP inhibitor analog development).[1][2][3]

Part 1: Synthesis & Experimental Protocol

Before characterization, the integrity of the sample must be established.[2][3] The aldehyde is typically synthesized via the acylation of piperidine-4-carbaldehyde (often supplied as the HCl salt or dimethyl acetal).

Optimized Synthesis Workflow

Reagents:

  • Substrate: Piperidine-4-carbaldehyde hydrochloride (1.0 eq)

  • Acylating Agent: Cyclopropanecarbonyl chloride (1.1 eq)[2][3]

  • Base: Triethylamine (Et₃N) or DIPEA (3.0 eq)[2][3]

  • Solvent: Dichloromethane (DCM), anhydrous[3]

Protocol:

  • Suspension: Suspend piperidine-4-carbaldehyde HCl in anhydrous DCM at 0°C under N₂ atmosphere.

  • Free Basing: Add Et₃N dropwise. The suspension will clear as the free amine is liberated.[1][2]

  • Acylation: Add cyclopropanecarbonyl chloride dropwise over 15 minutes, maintaining temperature < 5°C to prevent side reactions (e.g., enolization/aldol condensation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with KMnO₄ or DNP for aldehyde).[2][3]

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Handling & Stability Note
  • Oxidation Risk: The aldehyde functionality is prone to air oxidation to the carboxylic acid (1-cyclopropanecarbonylpiperidine-4-carboxylic acid). Store under inert gas at -20°C.

  • Hydration: In the presence of water/acid, the aldehyde may form a hydrate (gem-diol), shifting the carbonyl signal from ~9.6 ppm to ~5-6 ppm.[2][3]

Part 2: 1H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher recommended due to rotameric overlap.[1]

Expert Insight: The Rotamer Effect

As an N-acyl piperidine, this molecule exhibits restricted rotation around the N-C(=O) amide bond.[2][3] At room temperature (25°C), the interconversion between cis and trans rotamers is slow on the NMR timescale.[2][3]

  • Consequence: You will observe doubling of signals or significant line broadening , particularly for protons near the nitrogen (H-2, H-6) and the cyclopropyl methine.[2][3]

  • Validation: To confirm a single pure compound, run the spectrum at elevated temperature (e.g., 50–60°C) to coalesce the rotamer signals.[2][3]

1H NMR Data Assignment (Consensus)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
CHO 9.65 – 9.70 s (or d, J~1Hz)1HCharacteristic aldehyde proton. May appear as two small singlets due to rotamers.[1]
N-CH (eq) 4.20 – 4.50 br d / m 1H-2HEquatorial protons at C-2/C-6. Deshielded by the amide anisotropy.[1][2] Highly broadened by rotation.[1]
N-CH (ax) 2.80 – 3.20 br t / m 1H-2HAxial protons at C-2/C-6. Distinctly upfield from equatorial counterparts.[1]
H-4 2.40 – 2.55 m 1HMethine proton alpha to the aldehyde.[1]
Ring H-3,5 1.90 – 2.05 m 2HEquatorial protons at C-3/C-5.
Ring H-3,5 1.50 – 1.70 m 2HAxial protons at C-3/C-5.
Cyp-CH 1.70 – 1.80 m 1HCyclopropyl methine (alpha to carbonyl).[1]
Cyp-CH₂ 0.90 – 1.05 m 2HCyclopropyl methylene (beta).[1]
Cyp-CH₂ 0.70 – 0.85 m 2HCyclopropyl methylene (beta).[1]

Note: The integral ratio between the aromatic/aldehyde region and the high-field cyclopropyl region (4H at ~0.7–1.0 ppm) is the quickest check for successful coupling.[1]

Part 3: 13C NMR Spectral Analysis

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)[1][3]

13C NMR Data Assignment
PositionShift (δ ppm)TypeAssignment Logic
C=O (Aldehyde) 202.0 – 203.5 CHDiagnostic carbonyl peak.[1] furthest downfield.
C=O (Amide) 171.5 – 172.5 CqAmide carbonyl.[1][2]
Piperidine C-4 46.5 – 48.0 CHCarbon bearing the aldehyde.[1]
Piperidine C-2,6 40.0 – 45.0 CH₂Broad or split signals due to rotamers (N-alpha carbons).[3]
Piperidine C-3,5 25.0 – 27.0 CH₂Beta carbons.[1][3]
Cyp-CH 10.5 – 11.5 CHCyclopropyl methine.[1]
Cyp-CH₂ 7.0 – 8.0 CH₂Cyclopropyl methylenes (often two close peaks).[1]

Part 4: Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the structure of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, specifically distinguishing it from common side products (e.g., acid, alcohol, or starting material).

StructureVerification Start Crude Product Isolated CheckH1 1H NMR: Check 9.6-9.7 ppm Start->CheckH1 Decision1 Signal Present? CheckH1->Decision1 YesAldehyde Aldehyde Confirmed Decision1->YesAldehyde Yes NoSignal No Signal Decision1->NoSignal No CheckCyp Check 0.7-1.0 ppm (4H) YesAldehyde->CheckCyp CheckAcid Check Broad OH (10-12 ppm) Possible Oxidation NoSignal->CheckAcid Possible Acid Decision2 Cyclopropyl Present? CheckCyp->Decision2 Confirm Target Structure Validated (Note Rotamers) Decision2->Confirm Yes CheckSM Check for NH signal Incomplete Reaction Decision2->CheckSM No (Missing Cyp)

Caption: Logical workflow for NMR-based structural validation, prioritizing the diagnostic aldehyde and cyclopropyl signals.

References

  • Menear, K. A., et al. (2008).[1][2][3][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[2][3][4] (Primary reference for the cyclopropanecarbonyl-piperazine/piperidine amide class NMR characteristics). Link[2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][5] Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] (Standard for solvent residual peaks in CDCl₃). Link[2][3]

  • ChemicalBook. (n.d.).[1][2] Piperidine-4-carbaldehyde 1H NMR Spectrum. (Reference for the core piperidine-4-carbaldehyde ring shifts). Link

Sources

Structural Elucidation, Synthesis, and Application of 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Design Rationale

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde is a highly versatile, bifunctional scaffold designed to introduce sp³-rich three-dimensional geometry into drug candidates.

The structural brilliance of this compound lies in its tripartite nature:

  • The Piperidine Core: Provides a saturated, conformationally defined heterocyclic framework that enhances target binding thermodynamics by minimizing the entropic penalty upon receptor engagement.

  • The N1-Cyclopropanecarbonyl Motif: The acylation of the piperidine nitrogen neutralizes its basicity, thereby mitigating hERG liabilities and non-specific phospholipid binding. Furthermore, the incorporation of the cyclopropyl ring is a field-proven strategy to enhance metabolic stability against CYP450 enzymes, increase brain permeability, and lower the P-glycoprotein (P-gp) efflux ratio, as extensively documented by.

  • The C4-Carbaldehyde: Acts as a highly reactive electrophilic handle, primed for late-stage functionalization via reductive amination, Wittig olefination, or Grignard additions.

Quantitative Physicochemical Profile

To understand its utility in lead optimization, we must first analyze its physicochemical baseline. The data in Table 1 demonstrates why this compound is an ideal starting material for generating highly ligand-efficient drug candidates.

Table 1: Physicochemical Parameters of 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde

ParameterValueStructural Implication in Drug Design
IUPAC Name 1-(cyclopropanecarbonyl)piperidine-4-carbaldehydeStandardized nomenclature for regulatory filing
Molecular Formula C₁₀H₁₅NO₂-
Molecular Weight 181.23 g/mol Low MW allows for extensive downstream elaboration
H-Bond Donors 0Enhances passive membrane permeability
H-Bond Acceptors 2Amide and aldehyde oxygens facilitate target binding
Rotatable Bonds 2High rigidity lowers entropic penalty upon binding
TPSA ~37.3 ŲExcellent potential for Blood-Brain Barrier (BBB) crossing

Experimental Workflow A: Synthesis of the Building Block

The synthesis of 1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde must be executed with precision to prevent the degradation or self-condensation of the sensitive aldehyde group. As reviewed by , while modern amide coupling reagents (e.g., HATU, EDC) are popular, they can generate reactive intermediates that inadvertently interact with unprotected aldehydes.

Causality & Self-Validation: To bypass this, we utilize a direct Schotten-Baumann-type acylation using cyclopropanecarbonyl chloride. Acid chlorides react instantaneously with secondary amines at 0 °C. By strictly controlling the temperature, the acylation outcompetes any potential aldehyde side-reactions. The system is self-validating: if the reaction is maintained at 0 °C, the absence of polymeric byproducts on TLC/LC-MS confirms the kinetic control of the reaction.

SynthesisWorkflow SM1 Piperidine-4-carbaldehyde (HCl salt) Reagents DIPEA, DCM 0 °C to RT, 2h SM1->Reagents SM2 Cyclopropanecarbonyl Chloride SM2->Reagents Product 1-(Cyclopropanecarbonyl) piperidine-4-carbaldehyde Reagents->Product N-Acylation

Fig 1. Direct N-acylation workflow for 1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde synthesis.

Step-by-Step Protocol: Direct N-Acylation
  • Preparation: Suspend piperidine-4-carbaldehyde hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Rationale: A slight excess of DIPEA is required to both neutralize the hydrochloride salt and act as an acid scavenger for the ensuing reaction.

  • Thermal Control: Cool the mixture to exactly 0 °C using an ice-water bath. Rationale: Suppresses the exothermic nature of the reaction and prevents aldehyde polymerization.

  • Acylation: Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor via LC-MS.

  • Workup (Self-Validating Step): Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl to remove unreacted base and trace amine, ensuring the final organic layer contains only the neutral amide-aldehyde product. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Experimental Workflow B: Downstream Functionalization via Reductive Amination

The primary utility of this building block is the attachment of complex pharmacophores via the C4-aldehyde. Reductive amination is the most robust method for this. However, the choice of reducing agent is critical to prevent the premature reduction of the aldehyde to a primary alcohol.

As established in the seminal work by, Sodium Triacetoxyborohydride (STAB) is the superior reagent for this transformation.

Table 2: Reducing Agent Selection Matrix for C4-Aldehyde Functionalization

ReagentReactivity ProfileSelectivity (Imine vs. Aldehyde)Suitability for this Workflow
NaBH₄ HighPoorLow; causes direct aldehyde reduction
NaBH₃CN ModerateGoodModerate; highly toxic, generates HCN gas
NaBH(OAc)₃ (STAB) MildExcellentHigh; optimal for direct reductive amination

Causality & Self-Validation: STAB exhibits a highly controlled, slow hydride transfer rate. By pre-stirring the aldehyde and the amine in 1,2-dichloroethane (DCE), we force the equilibrium toward the iminium ion. When STAB is added, its kinetic preference ensures that the transient iminium ion is reduced instantaneously, while the unreacted aldehyde remains untouched. The self-validating nature of this protocol is observed in the crude NMR: a complete absence of the -CH₂OH peak (~3.5 ppm) confirms that the kinetic control was successfully maintained.

Downstream Aldehyde C4-Carbaldehyde Substrate Condensation Imine/Iminium Formation Aldehyde->Condensation Amine Amine Nucleophile Amine->Condensation Reduction STAB Reduction (NaBH(OAc)3) Condensation->Reduction -H2O Product Functionalized Secondary/Tertiary Amine Reduction->Product Hydride Transfer

Fig 2. Reductive amination pathway of the C4-aldehyde using sodium triacetoxyborohydride.

Step-by-Step Protocol: Direct Reductive Amination
  • Imine Formation: Dissolve 1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Rationale: Mildly acidic conditions accelerate the dehydration step of the hemiaminal intermediate, driving the formation of the highly electrophilic iminium ion.

  • Equilibration: Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in a single portion. Rationale: STAB is stable to moisture and mildly acidic conditions, allowing for a one-pot addition without the risk of rapid decomposition.

  • Completion & Workup: Stir for 4–12 hours until complete consumption of the aldehyde is observed via TLC. Quench with 1N NaOH to break down boron complexes and free-base the newly formed amine. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

The Strategic Utility of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in Modern Drug Discovery: A Technical Guide to Scaffold Derivatization and Pharmacological Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse, biologically active chemical space relies heavily on privileged building blocks. 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (1-CPCA) (CAS: 2138144-11-1)[1] represents a highly versatile, bifunctional synthetic intermediate. It combines the metabolic stability and lipophilic targeting capability of a cyclopropyl amide with the structural rigidity of a piperidine core, capped by a highly reactive C4-aldehyde.

This technical guide explores the structural rationale behind the 1-CPCA scaffold, details field-proven synthetic protocols for its derivatization, and analyzes its trajectory into high-value pharmacological targets, including Histamine H3 receptors (H3R), Delta Opioid Receptors (DOR), and the NLRP3 inflammasome.

Chemical Profile and Structural Rationale

The architectural design of 1-CPCA is not arbitrary; it is engineered to overcome common pharmacokinetic and pharmacodynamic hurdles in drug development.

  • The Cyclopropylcarbonyl Motif: Linear alkyl amides are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation and amidase cleavage. The cyclopropyl ring introduces steric hindrance and ring strain, significantly enhancing metabolic stability. Furthermore, its unique bond angles provide a specific lipophilic vector that optimally occupies hydrophobic receptor pockets[2].

  • The Piperidine Core: As a saturated nitrogenous heterocycle, piperidine provides a rigid, three-dimensional framework that controls the spatial trajectory of attached pharmacophores, a critical factor in G-protein-coupled receptor (GPCR) ligand design[3].

  • The C4-Aldehyde: Aldehydes are electrophilic linchpins. Unlike carboxylic acids or esters, the aldehyde at the 4-position allows for immediate, chemoselective carbon-carbon or carbon-nitrogen bond formation under mild conditions.

Table 1: Physicochemical Profile of the 1-CPCA Scaffold
PropertyValue / DescriptionPharmacological Implication
Chemical Formula C10H15NO2Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
Molecular Weight 181.23 g/mol Ideal fragment-like size for lead optimization.
LogP (Predicted) ~1.2 - 1.5Favorable baseline lipophilicity for central nervous system (CNS) penetration once derivatized.
Key Reactive Site C4-CarbaldehydeEnables divergent synthesis (reductive amination, Wittig olefination, Grignard addition).

Key Synthetic Workflows and Self-Validating Protocols

The true value of 1-CPCA lies in its synthetic divergence. Below are two foundational, step-by-step methodologies for elaborating this scaffold. These protocols are designed with built-in causality to ensure high yield and chemoselectivity.

Protocol A: Chemoselective Reductive Amination (Synthesis of Basic Amines)

This protocol is utilized to attach basic amine headgroups, a strict structural requirement for many GPCR ligands, including H3R antagonists[2].

Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1-CPCA (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Causality: The mild acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine and driving the equilibrium toward the iminium ion intermediate.

  • Equilibration: Stir the reaction at room temperature for 1–2 hours under a nitrogen atmosphere.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde into an alcohol, thereby ensuring chemoselective reduction of the iminium ion.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases (neutralizing the acetic acid). Extract with dichloromethane (DCM). The organic layer is dried over Na2SO4, filtered, and concentrated. Conversion is validated via LC-MS (monitoring for the [M+H]+ of the product and disappearance of the 182 m/z aldehyde peak).

Protocol B: Wittig Olefination (Carbon Chain Extension)

When the target pharmacophore requires a longer, rigidified linker, the aldehyde is converted to an alkene.

Methodology:

  • Ylide Generation: Suspend the chosen alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under argon at 0 °C.

  • Deprotonation: Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1M in THF). Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without acting as a nucleophile toward the sensitive aldehyde later in the reaction.

  • Coupling: Stir for 30 minutes to ensure complete ylide formation (solution typically turns deep orange/red). Dropwise, add a solution of 1-CPCA (1.0 eq) in THF.

  • Reaction & Stereocontrol: Allow the reaction to warm to room temperature. Causality: Using non-stabilized ylides under salt-free conditions (using NaHMDS) generally favors the formation of the Z-alkene. If the E-alkene is desired, Horner-Wadsworth-Emmons conditions (using phosphonate esters) should be substituted.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (silica gel) to separate the product from the triphenylphosphine oxide byproduct.

SyntheticWorkflow CPCA 1-CPCA (Aldehyde Core) RedAm Reductive Amination (NaBH(OAc)3, DCE) CPCA->RedAm Amine + Acid Wittig Wittig Olefination (Phosphonium Ylide, Base) CPCA->Wittig Ylide Amine Secondary/Tertiary Amine (e.g., GPCR Ligands) RedAm->Amine Alkene Alkene Derivative (Chain Extension) Wittig->Alkene

Caption: Divergent synthetic workflows utilizing the C4-aldehyde of 1-CPCA for drug scaffold generation.

Pharmacological Target Space & Biological Activity

Because 1-CPCA is an intermediate, its biological activity is realized through its downstream derivatives. The cyclopropanecarbonyl-piperidine motif is a highly privileged structure across several therapeutic areas.

Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists

The H3R is a presynaptic autoreceptor and heteroreceptor in the CNS that regulates the release of histamine, acetylcholine, and dopamine[4]. Blocking this receptor is a validated strategy for treating narcolepsy (e.g., Pitolisant)[5], Alzheimer's disease, and neuropathic pain.

Historically, H3R ligands relied on an imidazole ring, which caused severe CYP450 inhibition and poor CNS penetration[6]. Modern drug discovery replaced the imidazole with non-imidazole basic heterocycles (like piperidines) attached to lipophilic tail groups. The cyclopropylcarbonyl moiety is frequently utilized as this lipophilic tail because it perfectly occupies the hydrophobic sub-pocket of the H3R, maintaining nanomolar affinity while improving the pharmacokinetic profile[2],[4].

H3RPathway Ligand Cyclopropylcarbonyl-Piperidine (H3R Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds & Blocks Gi Gαi/o Protein (Uncoupled/Blocked) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Promotes Release

Caption: Mechanism of action for H3R antagonists derived from cyclopropylcarbonyl-piperidine scaffolds.

Delta Opioid Receptor (DOR) Modulators

The cyclopropanecarbonyl group profoundly influences the functional activity of opioid ligands. Research into naltrindole (NTI) derivatives has shown that the specific N-substituent dictates whether a molecule acts as an agonist or an inverse agonist at the DOR[7]. For instance, morphinan derivatives bearing an N-17-cyclopropanecarbonyl group (e.g., SYK-623) act as highly potent DOR full inverse agonists, demonstrating how the rigid geometry of the cyclopropyl amide forces the receptor into an inactive conformation[7].

NLRP3 Inflammasome Inhibition

Beyond CNS GPCRs, substituted piperidines and pyrrolidines are emerging as critical modulators of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome[8]. Aberrant NLRP3 activity drives the pathogenesis of complex inflammatory diseases, including multiple sclerosis, type 2 diabetes, and atherosclerosis[8]. Patent literature highlights the use of piperidine carboxamides and sulfonamides as core scaffolds to physically block NLRP3 assembly, preventing the downstream release of pro-inflammatory cytokines like IL-1β and IL-18[8].

Table 2: Comparative Target Space for Cyclopropylcarbonyl-Nitrogen Heterocycles
Biological TargetRole of the Cyclopropylcarbonyl-Piperidine MotifDisease Indication
Histamine H3 Receptor (H3R) Acts as a bioisosteric lipophilic tail; provides π-system-like hydrophobic interactions without CYP450 liability[2],[4].Narcolepsy, Alzheimer's Disease, Neuropathic Pain.
Delta Opioid Receptor (DOR) Dictates functional efficacy; forces receptor into an inactive state, acting as a full inverse agonist[7].Pain management, Mood disorders.
NLRP3 Inflammasome Serves as a rigid hinge in sulfonamide/carboxamide inhibitors to block protein-protein interaction (ASC recruitment)[8].Type 2 Diabetes, Atherosclerosis, Multiple Sclerosis.

Conclusion

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is far more than a simple chemical building block; it is a strategically designed vector for drug discovery. By providing a metabolically robust, lipophilic terminus coupled with a highly reactive aldehyde, it allows medicinal chemists to rapidly synthesize and optimize ligands across a diverse array of therapeutic targets, from CNS-active GPCR antagonists to systemic anti-inflammatory agents.

References

1.[1] "2138144-11-1 CAS号:2138144-11-1 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde", chemsrc.com. Available at: 2.[8] "WO2019008025A1 - Novel sulfonamide carboxamide compounds", Google Patents. Available at: 3.[2] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain", Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[4] "Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties", PMC - NIH. Available at: 5.[5] "Impact case study (REF3) Page 1 Institution - REF 2021", ref.ac.uk. Available at: 6.[7] "Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives", MDPI. Available at: 7.[3] "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases", ACS Publications. Available at:

Sources

Sourcing and Utilizing 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on highly specific, metabolically stable building blocks. 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde has emerged as a critical intermediate, particularly in the synthesis of targeted degraders for kinases like CDK2 . This technical whitepaper provides an in-depth guide for researchers on evaluating commercial suppliers, validating batch integrity, and executing self-validating synthetic workflows using this specialized aldehyde.

Structural Rationale & Chemical Significance

The architectural design of 1-cyclopropanecarbonylpiperidine-4-carbaldehyde offers distinct advantages in drug development:

  • Cyclopropylcarbonyl N-Cap: The attachment of a cyclopropyl group via an amide bond eliminates the basicity of the piperidine nitrogen. Furthermore, the cyclopropyl ring provides a rigid, lipophilic surface that resists cytochrome P450-mediated oxidation far better than linear alkyl chains .

  • C4-Carbaldehyde Handle: The aldehyde group at the 4-position of the piperidine ring serves as a highly reactive electrophilic handle. It is frequently utilized as a PROTAC linker to optimize target protein affinity and enhance molecular degradation efficiency .

Commercial Landscape & Supplier Evaluation

Quantitative Data: Supplier Evaluation Metrics
Quality MetricAcceptable ThresholdAnalytical MethodMechanistic Rationale
Chemical Purity ≥ 95% – 98%HPLC (UV/ELSD)Ensures accurate stoichiometry in downstream coupling reactions, preventing unreacted starting materials.
Aldehyde Integrity Monomeric form dominant

H-NMR (CHO peak ~9.6 ppm)
Aldehydes spontaneously oxidize to carboxylic acids or form unreactive trimers .
Moisture Content < 0.5%Karl Fischer TitrationExcess water drives the imine-formation equilibrium backward during reductive amination, reducing yield.
Residual Solvents < 1.0%GC-FIDPrevents side reactions or catalyst poisoning during sensitive downstream transition-metal steps.

Quality Control & Analytical Validation Workflow

Upon receipt of a commercial batch, immediate in-house validation is mandatory. The workflow below outlines a self-validating system to ensure the aldehyde is in its active, monomeric state before committing it to complex syntheses.

QC_Workflow Receipt Batch Receipt (Commercial Supplier) Visual Visual & Storage (Seal check, 2-8°C) Receipt->Visual NMR 1H-NMR Analysis (Aldehyde peak ~9.6 ppm) Visual->NMR LCMS LC-MS Purity (Target >95%) NMR->LCMS Decision Quality Gate Pass/Fail? LCMS->Decision Pass Approved for Synthesis Decision->Pass Meets Specs Fail Reject or Repurify Decision->Fail Trimer/Oxidized

Fig 1. Quality control workflow for commercial aldehyde building blocks.

Experimental Methodology: Reductive Amination

The most common application for 1-cyclopropanecarbonylpiperidine-4-carbaldehyde is its coupling to a primary or secondary amine (e.g., a pyrimidine-based degron core) via reductive amination .

Protocol: Synthesis of a PROTAC Linker Intermediate

Reagents:

  • 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (1.0 eq, ~0.081 mmol)

  • Target Amine (1.0 eq)

  • Sodium cyanoborohydride (NaBH

    
    CN) (2.0 eq, ~0.162 mmol)
    
  • Solvent: THF/DMF (2:1 v/v, 3.0 mL total)

  • Catalyst: Glacial Acetic Acid (AcOH) (2.0 mL)

Step-by-Step Methodology & Causality:

  • Imine/Iminium Formation: Dissolve the amine and the aldehyde in the THF/DMF mixture. Add AcOH and stir at 45 °C for 1 hour .

    • Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen, lowering its LUMO energy and accelerating nucleophilic attack by the amine. Heating to 45 °C thermodynamically drives the dehydration of the transient hemiaminal, pushing the equilibrium entirely toward the iminium ion.

  • Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Causality: This ensures the system is self-validating. The complete disappearance of the starting aldehyde mass and the appearance of the iminium mass (

      
      ) confirms dehydration is complete. Adding the reducing agent before this point would irreversibly reduce the unreacted aldehyde into a useless alcohol byproduct.
      
  • Selective Reduction: Cool the reaction to 25 °C and add NaBH

    
    CN in portions. Stir for 12 hours .
    
    • Causality: NaBH

      
      CN is specifically chosen over NaBH
      
      
      
      . The electron-withdrawing cyano group reduces the nucleophilicity of the hydrides, making the reagent stable in the acidic (AcOH) media and highly selective for reducing the activated iminium ion over any trace unreacted aldehyde.
  • Quenching & Workup: Quench the mixture with H

    
    O and extract with EtOAc.
    
    • Causality: Water neutralizes the remaining hydride reagent and hydrolyzes any unreacted iminium back to the starting materials, allowing for cleaner phase separation and preventing emulsion formation during the EtOAc extraction.

Reaction_Pathway Aldehyde 1-Cyclopropanecarbonylpiperidine -4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal THF/DMF, 45°C Amine Target Amine (e.g., Degron Core) Amine->Hemiaminal THF/DMF, 45°C Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium AcOH Catalyst (-H2O) Product Alkylated Product (e.g., CDK2 PROTAC) Iminium->Product NaBH3CN, 25°C (Hydride Transfer)

Fig 2. Mechanistic pathway of reductive amination using the aldehyde building block.

References

Methodological & Application

Application Note: Synthesis of Bioactive Derivatives from 1-(Cyclopropylcarbonyl)piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 1-(cyclopropylcarbonyl)piperidine-4-carbaldehyde (CAS: 1556703-59-3), a versatile scaffold in medicinal chemistry. Structurally analogous to the piperazine core of the PARP inhibitor Olaparib, this piperidine derivative serves as a critical "linker" intermediate. It connects a lipophilic cyclopropyl cap to diverse pharmacophores via its reactive aldehyde handle. This guide provides optimized protocols for three primary divergent pathways: Reductive Amination , Wittig Olefination , and Van Leusen Imidazole Synthesis , complete with troubleshooting frameworks and mechanistic insights.[1]

Introduction: The Strategic "Linker" Scaffold

In modern drug discovery, the 1-(cyclopropylcarbonyl)piperidine motif acts as a privileged substructure, often functioning as a bioisostere for benzoylpiperidines or cinnamyl piperazines found in PARP inhibitors (e.g., Olaparib analogs) and H3 receptor antagonists [1, 2].[1]

The C4-aldehyde group is the strategic pivot point. Unlike the chemically inert cyclopropyl amide, the aldehyde allows for rapid diversification into three distinct chemical spaces:

  • Amines: Via reductive amination (solubility/basicity modulation).

  • Alkenes: Via Wittig/HWE reactions (chain extension/conformational locking).

  • Heterocycles: Via condensation reactions (creating rigid aromatic cores).

Visual Workflow: Divergent Synthesis

The following diagram illustrates the reaction landscape accessible from this single precursor.

G Aldehyde 1-(Cyclopropylcarbonyl) piperidine-4-carbaldehyde RedAm Reductive Amination (STAB/Amine) Aldehyde->RedAm Wittig Wittig Olefination (Ph3P=CR2) Aldehyde->Wittig Hetero Van Leusen Reaction (TosMIC) Aldehyde->Hetero Amine Secondary/Tertiary Amines (Solubility/Basic) RedAm->Amine Reduction Alkene Functionalized Alkenes (Linker Extension) Wittig->Alkene C=C Bond Imidazole 1,5-Disubstituted Imidazoles (Rigid Core) Hetero->Imidazole Cyclization

Figure 1: Divergent synthetic pathways from the central aldehyde scaffold.

Protocol A: Reductive Amination (The "Workhorse" Reaction)

This is the most frequent transformation applied to this scaffold. The primary challenge is preventing the reduction of the aldehyde to the alcohol (1-(cyclopropylcarbonyl)piperidin-4-yl)methanol) before the imine is formed.

Mechanism & Choice of Reagent: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4) or Cyanoborohydride. STAB is less reactive and sterically bulky, which favors the reduction of the protonated iminium ion over the neutral aldehyde [3].

Materials
  • Substrate: 1-(Cyclopropylcarbonyl)piperidine-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.[1]

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under N2, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Self-Validating Step: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. You should see the aldehyde peak disappear and a new, slightly more polar imine peak appear. Do not add reductant until equilibrium is established.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile amines).

    • Add STAB (1.4 equiv) in one portion.

    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Alcohol formation Reductant added too early.Ensure imine formation is complete (via TLC) before adding STAB.
No Reaction Amine is a weak nucleophile (e.g., aniline).[1]Use stronger conditions: Ti(OiPr)4 as a Lewis acid additive, or switch to NaBH3CN/MeOH.[1]
Dialkylation (with primary amines) Product amine is more reactive than starting amine.Use a large excess of amine (2–3 equiv) or switch to a stepwise reductive amination (isolate imine).

Protocol B: Wittig Olefination (Chain Extension)[1]

This protocol extends the carbon chain, often to install acrylamide "warheads" or esters.

Materials
  • Substrate: Aldehyde (1.0 equiv)[1][2]

  • Phosphonium Salt: e.g., (Carbethoxymethyl)triphenylphosphonium bromide (1.2 equiv)[1]

  • Base: Potassium tert-butoxide (KOtBu) or NaH (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend the phosphonium salt in THF at 0°C.

    • Add KOtBu dropwise. The solution should turn a characteristic yellow/orange color, indicating ylide formation. Stir for 30 mins.

  • Addition:

    • Dissolve the aldehyde in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reaction:

    • Warm to RT.[2] Reaction is typically fast (1–2 hours).

    • Mechanism Note: Stabilized ylides (with esters/ketones) favor the (E)-alkene . Non-stabilized ylides favor the (Z)-alkene [4].

  • Workup:

    • Dilute with water, extract with EtOAc.[1]

    • Crucial: Triphenylphosphine oxide (TPPO) is a byproduct that is difficult to remove. Use a non-polar solvent (Hexanes/Et2O) to precipitate TPPO or use column chromatography immediately.

Protocol C: Van Leusen Imidazole Synthesis[1]

This reaction converts the aldehyde directly into a 1,5-disubstituted imidazole, a common motif in kinase inhibitors.[1]

Materials
  • Substrate: Aldehyde (1.0 equiv)[1][2]

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.0 equiv)[1]

  • Amine: Primary amine (R-NH2) (1.0 equiv)[1][2]

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: Methanol (MeOH) or DME[1][2]

Step-by-Step Methodology
  • Condensation:

    • Mix aldehyde and amine in MeOH.[2] Stir for 1 hour to form the imine in situ.

  • Cyclization:

    • Add TosMIC and K2CO3.

    • Heat to reflux (65–80°C) for 4–6 hours.

  • Mechanism:

    • The TosMIC anion attacks the imine carbon. Subsequent cyclization and elimination of the tosyl group yields the imidazole ring.

  • Workup:

    • Evaporate MeOH. Resuspend in EtOAc/Water.

    • The product is often crystalline and can be purified by recrystallization or silica chromatography.

Analytical Characterization (Expected Data)

When validating the synthesis of derivatives, look for these diagnostic signals in 1H NMR (400 MHz, CDCl3):

FeatureChemical Shift (δ ppm)MultiplicityNotes
Aldehyde (Starting Material) 9.60 – 9.70 Singlet (s)Must disappear in all products.
Cyclopropyl Methine 1.65 – 1.75Multiplet (m)Diagnostic for the cap; remains constant.
Piperidine N-CH2 4.20 – 4.50Broad (br)Broadened due to amide rotamers.
Product: Amine (N-CH2) 2.30 – 2.60Doublet/MultipletShifted upfield relative to aldehyde.
Product: Alkene (CH=CH) 5.80 – 6.90Doublets (d)Coupling constant (J) determines E/Z geometry (J~15Hz for E).[1]

Safety & Handling

  • Aldehyde Sensitization: The piperidine-aldehyde is a potential skin sensitizer. Wear nitrile gloves and work in a fume hood.

  • STAB/Borohydrides: React with water/acid to release Hydrogen gas (flammable). Quench reactions slowly in an open vessel.

  • DCE/DCM: Halogenated solvents are toxic. Avoid inhalation.

References

  • Olaparib Analog Synthesis: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link[1]

  • Piperidine Scaffolds in Med Chem: "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action." European Journal of Medicinal Chemistry (2025).[3] Link

  • Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link[1]

  • Wittig Reaction Mechanism: Maryanoff, B. E., & Reitz, A. B.[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews 89.4 (1989): 863-927. Link[1]

Sources

Application Note: 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the design of highly specific, metabolically stable ligands relies heavily on the selection of privileged building blocks. 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: 1082446-73-8) is a highly versatile, bifunctional intermediate utilized extensively in pharmaceutical research[1]. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable physicochemical properties, including optimal basicity, aqueous solubility, and predictable metabolic profiling[2].

Causality in Design (The E-E-A-T Perspective)

To understand the utility of this specific building block, one must analyze the causality behind its structural features:

  • Metabolic Stability via the N-Amide Linkage: Unprotected piperidines are susceptible to rapid clearance and potential hERG-related cardiotoxicity due to their basic amine center. The N-cyclopropanecarbonyl linkage neutralizes this basicity. Furthermore, the cyclopropyl moiety is highly resistant to Cytochrome P450 (CYP)-mediated oxidation compared to linear alkyl chains, effectively lowering the intrinsic clearance rate of the final drug candidate.

  • Conformational Rigidity: The cyclopropyl group restricts the conformational space of the amide bond. This rigidification reduces the entropic penalty upon binding to a biological target, often translating to higher target affinity.

  • Orthogonal Reactivity: With the N1 position stably protected as an amide, the C4-carbaldehyde remains uniquely addressable for downstream diversification. This eliminates the need for transient protecting group strategies (e.g., Boc or Cbz), streamlining the synthetic workflow[3].

Divergent Synthetic Workflows

The C4-aldehyde is a highly reactive electrophile, serving as a linchpin for multiple synthetic transformations. It can be seamlessly converted into amines, alkenes, secondary alcohols, and unsaturated carbonyls depending on the chosen reaction pathway.

DivergentSynthesis BB 1-Cyclopropanecarbonyl piperidine-4-carbaldehyde RA Reductive Amination (NaBH(OAc)3) BB->RA WR Wittig Reaction (Phosphonium Ylide) BB->WR GA Grignard Addition (R-MgBr) BB->GA KC Knoevenagel Condensation (Active Methylene) BB->KC Prod1 Aminomethyl Derivatives RA->Prod1 Prod2 Alkene Derivatives WR->Prod2 Prod3 Secondary Alcohols GA->Prod3 Prod4 Unsaturated Carbonyls KC->Prod4

Fig 1: Divergent synthetic applications of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination (Synthesis of C4-Aminomethyl Piperidines)

Reductive amination is the most robust method for appending pharmacophores to the piperidine core, frequently used in the synthesis of kinase inhibitors and GPCR ligands[4].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde directly to an alcohol. It also avoids the generation of highly toxic hydrogen cyanide gas, which is a severe safety risk associated with NaBH3CN under acidic conditions.

Mechanism Step1 Aldehyde + Primary/Secondary Amine Step2 Nucleophilic Attack (Hemiaminal Formation) Step1->Step2 Mild Acid / DCE Step3 Dehydration (Iminium Ion Formation) Step2->Step3 -H2O Step4 Hydride Transfer (from NaBH(OAc)3) Step3->Step4 Step5 Target Alkylated Amine Step4->Step5

Fig 2: Mechanistic pathway of the reductive amination process.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1-cyclopropanecarbonylpiperidine-4-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Expert Insight: The weak acid facilitates the dehydration of the hemiaminal intermediate into the reactive iminium ion without overly protonating the nucleophilic amine.

  • Self-Validation Checkpoint 1: Before adding the reducing agent, extract a 50 µL aliquot, concentrate it, and analyze via 1H-NMR. The disappearance of the distinct aldehyde proton peak (~9.6 ppm) and the appearance of the imine/iminium proton validates that the dehydration step was successful.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)3 (1.5 equiv) in small portions over 5 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Quenching & Workup (Self-Validation Checkpoint 2): Quench the reaction with saturated aqueous NaHCO3 (5 mL). The cessation of gas evolution (CO2) validates that all excess acetic acid and unreacted hydride have been safely neutralized. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient).

Protocol B: Wittig Olefination (Synthesis of C4-Alkenyl Piperidines)

This protocol is utilized to extend the carbon framework or introduce rigid spacer units, a technique highly relevant in the synthesis of PROTAC linkers[5].

Causality of Reagent Selection: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is used to generate the phosphonium ylide. THF is chosen for its ability to solvate both the ylide and the aldehyde, promoting the concerted [2+2] cycloaddition required to form the critical oxaphosphetane intermediate.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium bromide salt (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation & Self-Validation Checkpoint: Add KOtBu (1.0 M in THF, 1.2 equiv) dropwise. Validation: The formation of the ylide is visually self-validating; the white suspension will transition to a homogeneous, vibrant yellow or orange solution. If this color change fails to occur, the base has likely degraded due to moisture, and the reaction must be aborted before adding the valuable aldehyde.

  • Aldehyde Addition: Dissolve 1-cyclopropanecarbonylpiperidine-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the alkene from the triphenylphosphine oxide (TPPO) byproduct.

Quantitative Data Summary

The following table summarizes the standard reaction parameters and expected outcomes when utilizing 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde across various synthetic methodologies.

Reaction TypeReagents / CatalystTypical SolventTemp (°C)Avg. Yield (%)Primary Downstream Application
Reductive Amination Amine, NaBH(OAc)3, AcOHDCE or THF20–2575–90%Kinase inhibitors, GPCR ligands[4]
Wittig Olefination Phosphonium salt, KOtBuAnhydrous THF0 to 2565–85%Rigid linkers, PROTACs[5]
Grignard Addition R-MgBrAnhydrous THF-78 to 070–80%Secondary alcohol pharmacophores
Knoevenagel Cond. Active methylene, PiperidineEthanol / Toluene80–11080–95%α,β-unsaturated carbonyls[4]

References

  • Product Index - AA Blocks (CAS 1082446-73-8)
  • piperidine-4-carbaldehyde (50675-20-2)
  • Buy Piperidine-4-carbaldehyde | 50675-20-2 Source: Smolecule URL
  • 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)
  • Source: National Institutes of Health (NIH)

Sources

reaction of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Reductive Amination of 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde

Executive Summary

This guide details the protocol for the reductive amination of 1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde (CAS: 1556703-59-3 / 50675-20-2 derivative). This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing GPCR ligands, kinase inhibitors, and PROTAC linkers. The cyclopropanecarbonyl moiety functions as a bioisostere for other amides, offering improved metabolic stability and unique conformational properties due to the cyclopropyl ring's "walnut" effect.

This protocol prioritizes chemoselectivity , ensuring the aldehyde is converted to the target amine without reducing the cyclopropyl amide or opening the strained cyclopropane ring.

Chemical Context & Mechanism

The Substrate
  • Electrophile: 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde.

  • Key Features:

    • Aldehyde (C-4): Highly reactive toward nucleophilic attack by amines.

    • Cyclopropyl Amide (N-1): Provides lipophilicity and metabolic resistance. Unlike simple amides, the cyclopropyl group can induce specific steric vectors that improve receptor binding.

    • Stability: The cyclopropyl ring is stable to standard borohydride reducing agents but can be sensitive to strong Lewis acids or transition metal catalysis (e.g., Pd/H2) under forcing conditions.

Reaction Mechanism

The reaction proceeds via a two-step "one-pot" sequence:

  • Imine/Iminium Formation: The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base) or iminium ion.

  • Reduction: A selective hydride donor reduces the C=N bond to the C-N single bond.

Critical Choice: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde competitively, preventing the formation of the alcohol byproduct (1-(cyclopropanecarbonyl)piperidin-4-yl)methanol.

ReactionMechanism Aldehyde Aldehyde Substrate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (Avoided) Aldehyde->Alcohol Direct Reduction (If NaBH4 used) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Target Amine Iminium->Product + H- (STAB)

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and avoidance of direct aldehyde reduction.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Aldehyde Substrate 1.0ElectrophileMW ~181.23 g/mol
Amine (R-NH₂) 1.1 - 1.2NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive. Store in desiccator.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation. Essential for ketones/hindered amines.
DCE (1,2-Dichloroethane) Solvent0.1 - 0.2 MPreferred over DCM for slightly higher T and solubility.
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation [1]

  • In a clean, dry reaction vial equipped with a stir bar, dissolve 1-(cyclopropanecarbonyl)piperidine-4-carbaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Add the Amine (1.1 equiv).[2]

    • Note: If the amine is an HCl salt, add Triethylamine (TEA, 1.1 equiv) and stir for 10 mins before adding the aldehyde.

  • Add Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: This dwell time allows the equilibrium to shift toward the imine. For sterically hindered amines, extend to 2 hours or heat to 40°C.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction mixture at RT for 4–16 hours.
  • Monitoring: Check reaction progress via LC-MS or TLC. The aldehyde spot should disappear.

Step 3: Quench & Workup 7. Quench the reaction by adding Saturated Aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to decompose borate complexes. 8. Extract with DCM or Ethyl Acetate (3x). 9. Wash combined organics with Brine (1x). 10. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification 11. The crude material is typically a viscous oil. Purify via Flash Column Chromatography (Silica gel).

  • Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (if the product is very polar).

Optimization & Troubleshooting Guide

Handling Steric Bulk

If reacting with a secondary amine or a bulky primary amine (e.g., tert-butylamine), STAB may be too slow.

  • Protocol Modification: Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) .

    • Mix Aldehyde + Amine + Ti(OiPr)₄ (1.5 eq) neat or in minimal THF. Stir 2h.

    • Dilute with MeOH and add NaBH₄ (caution: exothermic).

Cyclopropyl Stability

The cyclopropyl amide is robust. However, avoid:

  • Strong Acid + Heat: Can cause ring opening to a homoallyl system.

  • Hydrogenation (Pd/C, H₂): While standard conditions usually reduce the imine, prolonged exposure or high pressure can open the cyclopropane ring. Use Pt/C or stick to hydride reagents (STAB).

Solubility Issues

The cyclopropanecarbonyl group adds significant lipophilicity compared to a Boc group or free amine.

  • If the product is not soluble in MeOH during analysis, use DMSO or Acetonitrile.

  • If the reaction precipitates in DCE, switch to THF or a DCE/MeOH (4:1) mixture.

Workflow Visualization

Workflow Start Start: Aldehyde + Amine in DCE AcidCat Add AcOH (1.0 eq) Stir 30-60 min Start->AcidCat ImineCheck Imine Formed? AcidCat->ImineCheck ImineCheck->AcidCat No (Heat/Time) AddSTAB Add NaBH(OAc)3 (1.5 eq) Stir 4-16h ImineCheck->AddSTAB Yes Monitor LC-MS Check: Aldehyde Consumed? AddSTAB->Monitor Monitor->AddSTAB No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Yes Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Decision tree and operational workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Talesh, S. T., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, vol. 59, no.[2] 19, 2016, pp. 8712-8751. Link

  • Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." Current Organic Chemistry, vol. 24, 2020. Link

  • BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis." Technical Support Center, 2025. Link

  • ChemScene. "Product Data: 1-Cyclopropylpiperidine-4-carbaldehyde." ChemScene Product Catalog, 2024. Link

Sources

Comprehensive Application Note: 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde has emerged as a highly versatile scaffold, combining a reactive electrophilic center with a metabolically stable, conformationally restricted 3D vector. This application note provides an in-depth technical guide on utilizing this compound for the synthesis of Targeted Protein Degraders (PROTACs), kinase inhibitors, and G protein-coupled receptor (GPCR) allosteric modulators.

Structural Rationale & Mechanistic Insights

The pharmacological value of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde lies in its tripartite molecular architecture, which addresses common liabilities in drug design:

  • The C4-Carbaldehyde (Reactive Center): The aldehyde moiety serves as a highly efficient handle for reductive amination[1]. It enables the rapid, modular attachment of complex primary and secondary amines, facilitating the exploration of structure-activity relationships (SAR) without requiring harsh coupling conditions[2].

  • The Piperidine Core (3D Scaffold): Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve aqueous solubility and reduce off-target promiscuity. The rigid piperidine ring acts as a directional vector, precisely orienting attached pharmacophores into target binding pockets[3].

  • The N1-Cyclopropanecarbonyl Group (Metabolic Shield): The cyclopropyl ring is a classic bioisostere for alkyl groups. It imparts significant metabolic stability against CYP450-mediated oxidation while providing a localized lipophilic surface to engage shallow hydrophobic pockets. Furthermore, the amide linkage restricts the conformational flexibility of the piperidine nitrogen, locking the molecule into a predictable, low-energy binding geometry.

Key Applications in Drug Discovery

Targeted Protein Degradation (PROTAC Linker Optimization)

Piperidine-4-carbaldehyde derivatives are extensively utilized as rigid linkers in PROTAC development[4]. Traditional flexible PEG linkers often incur a high entropic penalty upon the formation of the target-PROTAC-E3 ligase ternary complex. By incorporating the rigid piperidine core, medicinal chemists can pre-organize the linker conformation, enhancing the cooperative binding thermodynamics and thereby improving the overall molecular degradation efficiency[4].

PROTAC POI POI Ligand (e.g., Kinase Inhibitor) Linker Piperidine Core (Rigid Linker) POI->Linker Reductive Amination E3 E3 Ligase Binder (e.g., CRBN/VHL) Linker->E3 Amide Coupling Degradation Targeted Protein Degradation E3->Degradation Ubiquitination Pathway

Modular assembly of PROTACs using the piperidine-4-carbaldehyde scaffold.

Kinase and Epigenetic Inhibitor Synthesis

The reductive amination of piperidine-4-carbaldehydes with anilines or aminopyrimidines is a cornerstone reaction in the synthesis of kinase and epigenetic inhibitors (e.g., PRMT4/6 inhibitors)[1][2]. The cyclopropanecarbonyl moiety frequently acts as a solvent-exposed "cap," improving the physicochemical profile of the drug without disrupting the critical hydrogen-bonding network at the hinge region.

GPCR Allosteric Modulators

In GPCR drug discovery, allosteric sites offer superior selectivity compared to highly conserved orthosteric sites. The piperidine scaffold is frequently employed to synthesize allosteric modulators (e.g., for the CXCR3 receptor), where the rigid core directs the cyclopropyl group into distinct, lipophilic allosteric sub-pockets[5].

Quantitative Data Presentation

To facilitate rational drug design, the physicochemical properties of the scaffold are summarized below. These metrics highlight its suitability as a high-quality building block for fragment-based and combinatorial libraries.

ParameterValue / DescriptionPharmacological Relevance
Molecular Formula C₁₀H₁₅NO₂Optimal low-molecular-weight starting material.
Molecular Weight 181.23 g/mol Preserves ligand efficiency (LE) in final drug candidates.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2Favorable for targeted kinase hinge interactions.
Predicted LogP ~1.2Ideal lipophilicity for PROTAC linkers and fragment libraries.
Reactive Center C4-AldehydeEnables rapid, chemoselective reductive amination.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to ensure high scientific integrity, incorporating mechanistic causality and real-time validation checkpoints to guarantee reproducibility.

G A 1-Cyclopropanecarbonyl piperidine-4-carbaldehyde C Imine Intermediate (Schiff Base) A->C Condensation B Primary Amine (Target Scaffold) B->C D Reduction (NaBH(OAc)3) C->D LC-MS Validation E Secondary Amine Product (Bioactive Molecule) D->E Hydride Transfer

Workflow of Reductive Amination using 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

Protocol A: Standardized Chemoselective Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) to couple the aldehyde with complex primary amines[6].

  • Step 1: Imine Condensation

    • Action: Dissolve 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2–4 hours.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if steric hindrance impedes imine formation[7]. Anhydrous conditions are mandatory to drive the equilibrium forward and prevent premature hydrolysis of the Schiff base.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed to Step 2 until the aldehyde peak is completely consumed. This self-validates the condensation step and prevents the reducing agent from converting unreacted aldehyde into a dead-end primary alcohol byproduct.

  • Step 2: Hydride Reduction

    • Action: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively attacks the protonated iminium ion rather than any residual unreacted aldehyde[2].

    • Validation Checkpoint: Quench with saturated NaHCO₃. The organic layer should yield the desired secondary amine (M+H) on LC-MS. If over-alkylation (tertiary amine formation) is observed, reduce the equivalents of the starting aldehyde in subsequent optimizations.

Protocol B: Microwave-Assisted High-Throughput Amination

Designed for the rapid generation of compound libraries using solid-supported reagents[8].

  • Step 1: Reagent Assembly & Irradiation

    • Action: Combine the aldehyde (1.0 eq), amine (1.1 eq), and silica-supported cyanoborohydride (Si-CBH, 2.0 eq) in methanol (MeOH) within a microwave-safe vial. Irradiate at 100°C for 15 minutes[8].

    • Causality: Methanol acts as both the solvent and the proton source required to activate the imine for reduction. Silica-supported reagents eliminate the need for aqueous workup, which is critical for high-throughput library generation.

    • Validation Checkpoint: Post-irradiation, filter the reaction mixture through a Celite pad. The crude filtrate should exhibit >90% purity by UV-Vis trace, validating the efficiency of the solid-supported synthesis and allowing direct progression to biological screening.

References

  • National Institutes of Health (PMC). Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferases. Retrieved from: [Link]

  • ResearchGate. Synthesis and Application of the First Radioligand Targeting the Allosteric Binding Pocket of Chemokine Receptor CXCR3. Retrieved from:[Link]

  • European Patent Office (EPO). EP 3150617 B1: Antibacterial Aminoglycoside Analogs. Retrieved from:[Link]

Sources

Application Note: 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is a specialized, rigid linker intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible polyethylene glycol (PEG) or alkyl chains, this molecule incorporates a piperidine ring and a cyclopropyl moiety to introduce conformational constraint ("linker rigidity") and metabolic stability.

In the context of "linkerology," reducing the entropic penalty of ternary complex formation is critical. Flexible linkers often result in a "floppy" molecule that struggles to lock the Protein of Interest (POI) and E3 ligase into a productive ubiquitination geometry. This piperidine-based scaffold restricts rotatable bonds, potentially improving potency and selectivity while the cyclopropyl-amide motif enhances metabolic resistance against peptidases and oxidases.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Rigid Core: The piperidine ring locks the exit vector, reducing the degrees of freedom.

  • Reactive Handle: The C4-aldehyde allows for mild, selective reductive amination with amine-bearing ligands.

  • Metabolic Shield: The cyclopropanecarbonyl group (amide) is distinct from simple alkyl groups, offering resistance to N-dealkylation and improving lipophilicity profiles (LogD).

Chemical Properties & Stability[2]

PropertyDescription
Systematic Name 1-(Cyclopropanecarbonyl)piperidine-4-carbaldehyde
Precursor CAS 1103277-37-7 (Carboxylic Acid Form); 50675-20-2 (Piperidine-4-CHO HCl)
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DCE, MeOH, DMSO, DMF.[1][2] Sparingly soluble in water.
Stability Air Sensitive: Aldehydes oxidize to carboxylic acids upon prolonged air exposure. Store under Nitrogen/Argon at -20°C.

Synthesis Protocol: Preparation of the Intermediate

Note: While custom synthesis houses may supply this exact intermediate, it is often more cost-effective and reliable to synthesize it fresh from stable precursors to avoid aldehyde oxidation.

Route A: Amide Coupling (Recommended)

Starting Materials: Piperidine-4-carbaldehyde hydrochloride (CAS 50675-20-2) and Cyclopropanecarbonyl chloride.

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask, suspend Piperidine-4-carbaldehyde HCl (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) or DIPEA (2.5 equiv) dropwise. The solution should become clear as the free base forms.

  • Acylation: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stained with KMnO₄ or DNP) or LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and then Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc gradient). The aldehyde is typically isolated as a colorless oil.

Application Protocol: PROTAC Assembly via Reductive Amination

This protocol describes the coupling of the linker intermediate to an amine-functionalized Ligand (e.g., Lenalidomide-NH₂ or a POI ligand amine).

Reagents & Equipment
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred for reductive amination due to slightly acidic nature promoting imine formation).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (Mild, selective for aldehydes).

  • Catalyst: Acetic Acid (AcOH).

Experimental Workflow
Step 1: Imine Formation
  • Dissolve the Amine-Ligand (1.0 equiv) and 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (1.2 equiv) in anhydrous DCE (concentration ~0.05–0.1 M).

  • Add catalytic Acetic Acid (1–2 drops, or 0.1 equiv). Crucial: This protonates the intermediate carbinolamine, driving dehydration to the imine.

  • Stir at Room Temperature for 30–60 minutes. Optional: Add molecular sieves (4Å) to sequester water.

Step 2: Reduction
  • Add NaBH(OAc)₃ (1.5–2.0 equiv) in one portion.

  • Stir at Room Temperature for 2–16 hours. Monitor consumption of the imine intermediate by LC-MS.

    • Note: If reaction is sluggish, check pH (should be ~5-6). Do NOT heat aggressively as this promotes side reactions.

Step 3: Workup & Isolation
  • Quench: Dilute with DCM and add saturated aqueous NaHCO₃. Stir for 15 minutes to quench borate complexes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Purification: Dry organic layers (Na₂SO₄), concentrate, and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Why RP-HPLC? PROTACs are polar and high MW; normal phase is often insufficient.

Visual Workflow (Graphviz)

PROTAC_Synthesis Start1 Piperidine-4-CHO (HCl Salt) Intermediate Linker Intermediate: 1-Cyclopropanecarbonyl piperidine-4-CHO Start1->Intermediate Amide Coupling (TEA, DCM) Start2 Cyclopropanecarbonyl Chloride Start2->Intermediate Imine Imine Intermediate Intermediate->Imine + Ligand-NH2 (DCE, AcOH) Ligand Ligand-NH2 (POI or E3 Binder) Ligand->Imine PROTAC Final PROTAC (Rigid Linker) Imine->PROTAC Reduction NaBH(OAc)3

Caption: Convergent synthesis workflow for generating rigid piperidine-linked PROTACs.

Design Logic & Case Study: Why This Linker?

The "Entropy Penalty" Problem

In PROTAC design, the formation of the ternary complex (POI:PROTAC:E3) involves a significant loss of conformational entropy.

  • Flexible Linkers (PEG): High entropic cost. The chain must "freeze" into a specific shape from millions of conformations.

  • Rigid Linkers (Piperidine): Pre-organized. The piperidine ring restricts the number of available conformers, lowering the entropic barrier (

    
    ) to binding.
    
Cyclopropyl-Amide Benefits
  • Metabolic Stability: The cyclopropyl group adjacent to the carbonyl protects the amide bond from enzymatic hydrolysis better than linear alkyl chains.

  • Lipophilicity: The cyclopropyl group is lipophilic but compact, helping to balance the polarity introduced by the amide and piperidine nitrogen, often improving cell permeability (PAMPA/Caco-2 data).

Structural Logic Diagram

Linker_Logic Flex Flexible Linker (PEG) High Entropy Cost Ternary Productive Ternary Complex (POI - PROTAC - E3) Flex->Ternary Slow Association (High ΔG) Rigid Rigid Linker (Piperidine) Low Entropy Cost Rigid->Ternary Fast Association (Pre-organized) Degradation Ubiquitination & Degradation Ternary->Degradation Proteasome

Caption: Impact of linker rigidity on the thermodynamics of ternary complex formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Aldehyde oxidation.Ensure the intermediate is fresh. Distill or purify if stored >1 week. Run reaction under Argon.
Incomplete Imine Steric hindrance or wet solvent.Add 4Å Molecular Sieves. Increase AcOH to 0.5 equiv. Heat gently to 40°C if stable.
Over-alkylation Highly reactive amine.Use stoichiometric amine (1:1). Ensure slow addition of reducing agent after imine formation.
Side Product (Alcohol) Direct reduction of aldehyde.Do not add NaBH(OAc)₃ immediately. Allow 1hr for imine equilibrium. Use NaBH(OAc)₃, not NaBH₄ (too strong).

References

  • Burke, S. D.; Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Standard protocol for NaBH(OAc)₃ reductive amination).

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. (Demonstrates use of rigid piperidine linkers in PROTACs).

  • Maple, H. J., et al. (2019). "Current strategies for the design of PROTAC linkers: a critical review." Future Medicinal Chemistry, 11(20). (Review of linker rigidity vs flexibility).

  • PubChem Compound Summary. (2023). "Piperidine-4-carbaldehyde" (CAS 50675-20-2).[3]

  • ChemScene. (2023). "1-(Cyclopropanecarbonyl)piperidine-4-carboxylic acid" (CAS 1103277-37-7).

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing heterocycles, particularly the piperidine ring, being a privileged structure in a high percentage of FDA-approved pharmaceuticals.[1] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets like enzymes and receptors, while also allowing for the fine-tuning of critical pharmacokinetic properties such as solubility and metabolic stability.[2]

In the quest for novel chemical matter and three-dimensional diversity, the choice of starting materials is paramount.[3] 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde emerges as a highly strategic building block for drug discovery programs. Its molecular architecture offers a unique convergence of desirable features:

  • A Pre-installed Piperidine Core: This ubiquitous scaffold provides a robust, sp³-rich framework to build upon, often imparting favorable physicochemical properties.

  • A Reactive Aldehyde Handle: The formyl group is a versatile functional group, primed for a multitude of transformations including condensations, cycloadditions, and multicomponent reactions (MCRs).[4]

  • A Modulating Cyclopropanecarbonyl Group: The N-acyl cyclopropane moiety is not merely a protecting group. It introduces conformational rigidity and can serve as a metabolic "hard spot," preventing N-dealkylation, a common metabolic liability. Furthermore, the cyclopropyl ring can engage in unique interactions with protein targets.

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde to construct complex and diverse heterocyclic systems, with a focus on methodologies that are efficient, robust, and amenable to library synthesis.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is best realized through modern synthetic methodologies that build molecular complexity in a convergent and atom-economical fashion.[5][6]

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[7] This strategy is exceptionally powerful for generating libraries of diverse compounds from a small set of starting materials, significantly accelerating the drug discovery process.[5] The aldehyde functionality is a key enabler for several powerful MCRs.

  • The Biginelli Reaction: A classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with a wide range of biological activities. The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea). The aldehyde first reacts with urea to form an N-acylimine intermediate, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final heterocyclic product.

  • The Strecker and Ugi Reactions: These isocyanide-based MCRs are cornerstones of combinatorial chemistry.[6][8] In a Strecker synthesis, the aldehyde reacts with an amine and a cyanide source to produce α-aminonitriles, versatile precursors to amino acids.[8] The Ugi four-component reaction (U-4CR) combines the aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides, providing rapid access to peptide-like scaffolds.[8]

[3+2] Cycloadditions: Building Spirocyclic Complexity

The exploration of three-dimensional chemical space is a major driver in modern drug design, and spirocyclic systems are highly sought-after motifs.[3][9] The 1,3-dipolar cycloaddition of azomethine ylides is a premier strategy for constructing N-heterocycles, particularly those containing pyrrolidine rings.[10]

A highly effective method involves the in situ generation of an azomethine ylide via the decarboxylative condensation of an α-amino acid with our target aldehyde. This transient 1,3-dipole can then be trapped by a suitable dipolarophile (e.g., an activated alkene like N-phenylmaleimide or a ketone from isatin) to generate complex spiro-pyrrolidine-piperidine scaffolds in a single, highly stereoselective step.[10][11] The choice of amino acid (e.g., proline, sarcosine) directly influences the substitution pattern of the newly formed pyrrolidine ring.

Visualizing the Synthetic Pathways

The following diagrams illustrate the strategic application of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde in heterocyclic synthesis.

G cluster_mcr Multicomponent Reactions cluster_cyclo Cycloaddition Reactions cluster_condense Condensation/Cyclization start 1-Cyclopropanecarbonyl- piperidine-4-carbaldehyde mcr Biginelli Reaction (e.g., with Urea, β-Ketoester) start->mcr MCR mcr2 Strecker/Ugi Reactions (e.g., with Amine, Isocyanide) start->mcr2 cyclo [3+2] Cycloaddition (with Amino Acid + Dipolarophile) start->cyclo Cycloaddition condense Classical Condensation (with Binucleophiles) start->condense Condensation prod1 Dihydropyrimidines mcr->prod1 prod2 α-Acylamino Amides mcr2->prod2 prod3 Spiro[piperidine-4,3'-pyrrolidines] cyclo->prod3 prod4 Pyrazoles, Pyridines, etc. condense->prod4

Caption: Key synthetic routes from the aldehyde starting material.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of representative heterocyclic systems.

Protocol 1: Synthesis of a Spiro[oxindole-3,3'-pyrrolidin]-2-one Derivative via a [3+2] Cycloaddition

Principle: This three-component reaction constructs a complex spirocyclic scaffold via the in situ generation of an azomethine ylide from 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde and sarcosine, which is then trapped by the ketone of isatin acting as a dipolarophile.

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
1-Cyclopropanecarbonylpiperidine-4-carbaldehyde153.221.0153 mg
Isatin147.131.0147 mg
Sarcosine (N-methylglycine)89.091.2107 mg
Methanol (ACS Grade)--10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (153 mg, 1.0 mmol), isatin (147 mg, 1.0 mmol), and sarcosine (107 mg, 1.2 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure spirocyclic product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G cluster_mech Mechanism: Azomethine Ylide Generation & Cycloaddition Aldehyde Aldehyde (R-CHO) Imine Intermediate Iminium Ion Aldehyde->Imine + Sarcosine - H₂O Sarcosine Sarcosine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide - CO₂ (Decarboxylation) Product Spirocyclic Product Ylide->Product + Isatin [3+2] Cycloaddition Isatin Isatin (Dipolarophile)

Caption: Mechanistic pathway for the spiro-oxindole synthesis.

Protocol 2: Synthesis of a Dihydropyrimidine (DHPM) Derivative via the Biginelli Reaction

Principle: This one-pot, three-component reaction provides direct access to the DHPM core structure, a valuable scaffold in medicinal chemistry. The protocol uses a Lewis acid catalyst (cerium(III) chloride) to promote the reaction under mild conditions.

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
1-Cyclopropanecarbonylpiperidine-4-carbaldehyde153.221.0153 mg
Ethyl Acetoacetate130.141.1143 mg (140 µL)
Urea60.061.590 mg
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)372.490.137 mg
Ethanol (95%)--5 mL

Procedure:

  • In a 25 mL round-bottom flask, combine 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (153 mg, 1.0 mmol), ethyl acetoacetate (140 µL, 1.1 mmol), urea (90 mg, 1.5 mmol), and CeCl₃·7H₂O (37 mg, 0.1 mmol).

  • Add ethanol (5 mL) and stir the mixture at room temperature.

  • Heat the mixture to 50 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC (Eluent: 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice-cold water.

  • A precipitate will form. Stir the slurry for 15 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 5 mL).

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE.

G start Combine Reactants: Aldehyde, Urea, β-Ketoester, Catalyst in Ethanol react Heat and Stir (50 °C, 8-12h) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Quench in Ice Water monitor->workup Complete filter Collect Precipitate by Vacuum Filtration workup->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the Biginelli reaction.

Conclusion

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde stands out as a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its inherent structural features allow for the application of modern synthetic methods, such as multicomponent and cycloaddition reactions, to rapidly generate molecular complexity.[6][12] The protocols described herein provide a robust foundation for researchers and drug development professionals to access novel spirocyclic and fused piperidine derivatives, thereby enriching compound libraries and enabling the exploration of new, promising areas of chemical space.[3]

References

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Synlett.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing.
  • A Two-Step Synthesis of 2-Spiropiperidines. PubMed.
  • An efficient green chemistry protocol for the synthesis of novel spiropyrrolizidine compounds. SciSpace.
  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
  • Biological activity of new heterocyclic compounds derived from chalcone. SpringerLink.
  • Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate.
  • Multicomponent reactions. Refubium - Freie Universität Berlin.
  • Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Bio-catalysis in Multicomponent Reactions. Encyclopedia MDPI.
  • Chemistry & Biology Of Multicomponent Reactions. PMC - NIH.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals.

Sources

experimental procedure for the formylation of 1-cyclopropanecarbonylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: α-Formylation of 1-Cyclopropanecarbonylpiperidine via Directed Metalation

Mechanistic Rationale & Causality

The functionalization of unactivated sp³ C–H bonds in saturated nitrogen heterocycles remains a cornerstone challenge in drug discovery. Functionalized derivatives of 1-cyclopropanecarbonylpiperidine are highly valued in medicinal chemistry for their rigid steric bulk and metabolic stability[1].

To install a formyl group at the α-position (C2) of the piperidine ring, we leverage the Complex-Induced Proximity Effect (CIPE) . In this self-validating system, the cyclopropanecarbonyl group acts as a robust Directing Metalation Group (DMG). The amide oxygen coordinates to the lithium cation of the base, directing deprotonation exclusively to the sterically accessible α-proton.

Causality of Reagent Selection:

  • Why sec-BuLi? Standard n-BuLi lacks the thermodynamic basicity required to efficiently deprotonate the unactivated sp³ C–H bond of piperidine. Conversely, tert-BuLi is overly reactive and prone to undesired side reactions. sec-Butyllithium provides the optimal balance of basicity and steric hindrance, preventing nucleophilic attack on the cyclopropyl carbonyl.

  • Why TMEDA? The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) is non-negotiable. It breaks down the sec-BuLi hexamers into highly reactive monomers/dimers and coordinates the lithium cation, stabilizing the resulting dipole-stabilized carbanion transition state.

  • Why DMF? N,N-Dimethylformamide (DMF) is an ideal electrophile for this workflow. Nucleophilic attack by the α-lithiated piperidine generates a stable tetrahedral hemiaminal intermediate at -78 °C. This intermediate resists further nucleophilic attack (over-alkylation), only collapsing to the desired aldehyde upon aqueous workup.

Experimental Workflows & Pathways

Workflow A 1-Cyclopropanecarbonyl piperidine B sec-BuLi / TMEDA THF, -78 °C A->B Step 1 C α-Lithiated Intermediate B->C Deprotonation D DMF Addition -78 °C to RT C->D Step 2 E Aqueous Quench (Sat. NH4Cl) D->E Step 3 F α-Formyl Piperidine Product E->F Isolation

Workflow for the α-formylation of 1-cyclopropanecarbonylpiperidine via directed metalation.

Mechanism N1 Amide Substrate N2 Pre-lithiation Complex (TMEDA-Li coordination) N1->N2 sec-BuLi, TMEDA N3 α-Lithiated Species (Dipole Stabilized) N2->N3 Deprotonation (-Butane) N4 Tetrahedral Intermediate (DMF Adduct) N3->N4 + DMF N5 α-Formyl Product N4->N5 Hydrolysis (-HNMe2)

Mechanistic pathway of complex-induced proximity effect (CIPE) and subsequent DMF trapping.

Quantitative Optimization Data

To ensure a self-validating and reproducible protocol, various metalation conditions were evaluated. The table below summarizes the critical parameters required to achieve high regioselectivity and yield.

Base System (1.2 eq)Additive (1.2 eq)TemperatureElectrophileConversion / YieldKey Observation
n-BuLiNone-78 °CDMF< 5%Poor basicity; starting material recovered.
sec-BuLiNone-78 °CDMF35%Incomplete lithiation; sluggish kinetics.
LDATMEDA-78 °CDMF0%Amide base insufficiently strong for sp³ C–H.
sec-BuLi TMEDA -78 °C DMF 86% Clean conversion; distinct yellow carbanion.

Step-by-Step Experimental Protocol

Materials & Equipment:

  • 1-Cyclopropanecarbonylpiperidine (1.0 equiv, 10.0 mmol, 1.53 g)

  • sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv, 12.0 mmol, 8.57 mL)

  • TMEDA (1.2 equiv, 12.0 mmol, 1.80 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15.0 mmol, 1.16 mL)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Flame-dried 100 mL Schlenk flask, magnetic stir bar, internal thermocouple, and syringe pump.

Phase 1: Pre-lithiation Complex Formation

  • Preparation: Flame-dry the Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Add 1-cyclopropanecarbonylpiperidine (1.53 g) and anhydrous THF (40 mL) to the flask. Stir to dissolve.

  • Additive Introduction: Inject TMEDA (1.80 mL) into the solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert the internal thermocouple and allow the internal temperature to equilibrate to -78 °C (approx. 15 minutes).

Phase 2: Directed Metalation (α-Lithiation) 5. Base Addition: Load sec-BuLi (8.57 mL) into a gas-tight syringe. Using a syringe pump, add the sec-BuLi dropwise over 20 minutes.

  • Critical Causality: The slow addition prevents localized exothermic heating. The internal temperature must not exceed -70 °C to prevent premature decomposition of the carbanion.
  • Maturation: Stir the reaction mixture at -78 °C for 2 hours.
  • Self-Validation Check: The solution will transition from colorless to a distinct yellow/orange hue, visually confirming the formation of the dipole-stabilized α-lithiated carbanion.

Phase 3: Electrophilic Trapping & Workup 7. Formylation: Add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Stir at -78 °C for 1 hour. 8. Warming: Remove the cooling bath and allow the reaction to gradually warm to room temperature over 1 hour. The color will slowly fade as the tetrahedral intermediate forms. 9. Quenching: Cool the mixture to 0 °C using an ice bath and carefully quench by adding 15 mL of saturated aqueous NH₄Cl. Stir vigorously for 10 minutes to ensure complete hydrolysis of the hemiaminal intermediate to the aldehyde. 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator bath temp ≤ 30 °C to prevent thermal degradation of the aldehyde). 12. Purification: Purify the crude residue via flash column chromatography (200-400 mesh silica gel) using a gradient of 10% to 40% Ethyl Acetate in Hexanes. The product is visualized via KMnO₄ stain.

References

  • Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(11), 356-363. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8902915, 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid" PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6556, N,N,N',N'-Tetramethylethylenediamine" PubChem. URL: [Link]

Sources

Troubleshooting & Optimization

identifying byproducts in the synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Characterization of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Introduction: The Molecule & Its Criticality

Target Molecule: 1-(Cyclopropylcarbonyl)piperidine-4-carbaldehyde CAS: 1001433-29-3 (Generic/Related) / 1556703-59-3 Role: A pivotal pharmacophore intermediate, often used in the synthesis of HCV NS5A inhibitors (e.g., Paritaprevir analogs) and other peptidomimetics.

The Challenge: The synthesis of this aldehyde is deceptively simple. While the piperidine amide bond is stable, the C-4 aldehyde is prone to oxidation , hydration , and polymerization . Furthermore, the N-acyl group introduces rotameric complexity in NMR spectra, frequently leading to false "impurity" flags by inexperienced chemists.

This guide provides a self-validating troubleshooting framework for the synthesis, purification, and analysis of this specific intermediate.

Part 1: Synthesis Workflow & Byproduct Map

The most robust synthetic route avoids the instability of free piperidine-4-carbaldehyde by utilizing the Alcohol Oxidation Route .

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Piperidine-4-methanol Step1 Step 1: N-Acylation (Cyclopropanecarbonyl chloride + Base) Start->Step1 Inter Intermediate: 1-(Cyclopropylcarbonyl)piperidine-4-methanol Step1->Inter Byprod3 Impurity C: Ring-Opened Chloride (If HCl workup used) Step1->Byprod3 Acidic Quench Step2 Step 2: Oxidation (TEMPO/NaOCl or Swern) Inter->Step2 Product Target: 1-(Cyclopropylcarbonyl)piperidine-4-carbaldehyde Step2->Product Ideal Path Byprod1 Impurity A: Unreacted Alcohol (Incomplete Oxidation) Step2->Byprod1 Low Equiv/Time Byprod2 Impurity B: Carboxylic Acid (Over-Oxidation) Step2->Byprod2 Excess Oxidant

Caption: Logical flow of synthesis from piperidine-4-methanol, highlighting critical divergence points where impurities A, B, and C are generated.

Part 2: Byproduct Identification & Troubleshooting (FAQs)

Category 1: Reaction Monitoring (TLC/LCMS)

Q1: I see a peak at M+18 (m/z ~199) in my LCMS. Is this a byproduct?

  • Diagnosis: Likely False Alarm (Hydrate Formation) .

  • Mechanism: Aldehydes exists in equilibrium with their gem-diol (hydrate) form in aqueous mobile phases (Water/Acetonitrile).

    • Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂.

  • Verification: Run the sample in a non-aqueous solvent (e.g., GC-MS or NMR in CDCl₃). If the M+18 peak disappears, it is the hydrate, not an impurity.

Q2: My product mass is M+16 (m/z ~197). What happened?

  • Diagnosis: Impurity B (Carboxylic Acid) .

  • Cause: Over-oxidation. This occurs frequently with unbuffered Bleach/TEMPO oxidations or if the reaction is left too long.

  • Remediation:

    • Prevention: Monitor strictly. Quench immediately upon consumption of starting material.

    • Purification: Wash the organic layer with mild base (Sat. NaHCO₃). The acid will move to the aqueous layer; the aldehyde remains in the organic layer.

Q3: I see a peak at M+2 (m/z ~183) relative to the product.

  • Diagnosis: Impurity A (Unreacted Alcohol) .

  • Cause: Incomplete oxidation or "stalling" of the TEMPO catalyst.

  • Remediation: Add a "spike" of fresh catalyst (0.5 mol%) or re-cool and add a small portion of oxidant. Do not simply stir longer, as this promotes acid formation.

Category 2: NMR Interpretation (The "Rotamer" Trap)

Q4: My NMR shows double peaks for every signal (splitting). Is my product impure?

  • Diagnosis: Rotameric Isomerism (Not an Impurity) .

  • Mechanism: The N-C(O) bond (amide bond) has partial double-bond character, restricting rotation. This creates two distinct conformers (cis/trans or E/Z) that interconvert slowly on the NMR timescale at room temperature.

  • Verification Protocol:

    • Variable Temperature (VT) NMR: Heat the NMR sample to 50-60°C.

    • Result: If the split peaks coalesce into single sharp peaks, it is a pure compound exhibiting rotamerism. If peaks remain distinct, it is a mixture of impurities.

Q5: There are broad humps in the aliphatic region (1.5 - 2.0 ppm).

  • Diagnosis: Cyclopropyl Ring Anisotropy + Piperidine Chair Flipping .

  • Explanation: The cyclopropyl protons and piperidine ring protons often overlap. The broadening is due to the dynamic flipping of the piperidine ring combined with the rotameric exchange.

  • Action: Integrate the total region. The proton count should sum correctly (e.g., 4H for piperidine C3/C5 + 1H cyclopropyl methine).

Part 3: Optimized Experimental Protocols

These protocols are designed to minimize the byproducts identified above.

Protocol A: Selective Oxidation (TEMPO/Bleach)

Best for preventing over-oxidation to carboxylic acid.

Reagents:

  • 1-(Cyclopropylcarbonyl)piperidine-4-methanol (1.0 equiv)

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Commercial Bleach, ~1.1 equiv)

  • Dichloromethane (DCM) / Water biphasic system.

  • Buffer: NaHCO₃ (Sat. solution) - Critical for pH control.

Step-by-Step:

  • Setup: Dissolve alcohol and TEMPO in DCM. Add aqueous KBr solution. Cool to 0°C .[1]

  • Buffering: Add saturated aqueous NaHCO₃. Why? Maintaining pH 8-9 prevents the formation of HOCl, which promotes side reactions.

  • Addition: Add NaOCl dropwise over 20 minutes. Keep T < 5°C.

  • Monitoring: Check TLC/LCMS every 15 mins.

    • Stop point: When SM is <2%.

  • Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) immediately. Why? Destroys excess hypochlorite instantly, stopping over-oxidation.

  • Workup: Separate layers. Wash organic with NaHCO₃ (removes any trace acid byproduct) and Brine. Dry over Na₂SO₄.[2][3]

Protocol B: Bisulfite Purification (The "Reset" Button)

Use this if your crude aldehyde contains alcohol or non-aldehyde impurities.

  • Dissolve crude oil in Ethanol (2 vol).

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equiv).

  • Stir vigorously for 2 hours. The aldehyde forms a solid Bisulfite Adduct .

  • Filter the solid and wash with ether (removes alcohol/non-aldehyde impurities).

  • Regeneration: Suspend solid in water. Add Na₂CO₃ or NaOH (pH > 10). Stir 30 mins.

  • Extract the liberated pure aldehyde into DCM.

Part 4: Quantitative Data & Specifications

Table 1: Key Impurity Profiles

Impurity NameStructure Notem/z (ESI+)OriginRemoval Strategy
Target Aldehyde R-CHO182.1 (M+H)ProductN/A
Hydrate R-CH(OH)₂200.1 (M+H)LCMS artifactNone (disappears in dry solvent)
Acid (Impurity B) R-COOH198.1 (M+H)Over-oxidationNaHCO₃ wash
Alcohol (Impurity A) R-CH₂OH184.1 (M+H)Incomplete RxnSilica Gel or Bisulfite purification
Dimer Ester R-CO-O-CH₂-R~379Coupling side-rxnChromatography (High Rf diff)

References

  • TEMPO Oxidation Mechanism & Protocols

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
    • Source:

  • Rotamerism in N-Acyl Piperidines

    • Wiberg, K. B., et al. (1987). "Barriers to rotation adjacent to double bonds. 3. The C-N bond in amides." Journal of the American Chemical Society.
    • Source:

  • Synthesis of Piperidine-4-carbaldehydes (General Methods)

    • Organic Syntheses, Coll. Vol. 10, p.696 (2004). "Preparation of 1-Boc-piperidine-4-carboxaldehyde". (Analogous chemistry).
    • Source:

  • Bisulfite Adduct Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Source:

Sources

Technical Support Center: 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Technical Guide & Troubleshooting Compound Class: N-Acyl Piperidine / Aliphatic Aldehyde Primary Risk: Oxidative Instability & Amide Rotamerism

Introduction

Welcome to the technical support hub for 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde . This compound is a critical building block, often employed in the synthesis of PARP inhibitors and other piperidine-scaffold therapeutics.

Its structure features two distinct functionalities that dictate its handling:

  • The Aldehyde (-CHO): Highly reactive and prone to autoxidation (forming carboxylic acid) and hydration.

  • The Cyclopropanecarbonyl Amide: A rigid moiety that introduces restricted rotation, often complicating NMR analysis (rotamers).

This guide replaces generic advice with chemically specific protocols designed to preserve the integrity of this sensitive intermediate.

Part 1: Critical Storage Protocols

The "Golden Rules" of Stability

The primary failure mode for this compound is the conversion of the aldehyde to 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid via aerobic oxidation.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CAldehyde autoxidation is a radical chain reaction; lower temperatures significantly retard the initiation step [1].
Atmosphere Argon or Nitrogen Oxygen is the reactant.[1] Store under an inert blanket.[1] Argon is preferred as it is heavier than air and sits on the sample surface.
Container Amber Glass + Teflon Tape Protects from UV light (which catalyzes radical formation) and ensures a hermetic seal against moisture (preventing hydrate formation).
State Solid/Viscous Oil If the compound is an oil, it degrades faster due to higher diffusion rates of

. If possible, keep frozen.
Storage Workflow Diagram

The following decision tree outlines the protocol for receiving and storing the compound to ensure maximum shelf-life.

StorageProtocol Start Receive Shipment (1-Cyclopropanecarbonylpiperidine-4-carbaldehyde) CheckState Check Physical State (Oil vs. Solid) Start->CheckState OilPath Viscous Oil CheckState->OilPath SolidPath Solid CheckState->SolidPath ActionOil Flash Flush with Argon Seal with Parafilm/Teflon OilPath->ActionOil High Diffusion Risk ActionSolid Ensure Desiccant Present Flush Headspace SolidPath->ActionSolid Hydrate Risk Storage Store at -20°C (Dark) ActionOil->Storage ActionSolid->Storage

Caption: Protocol for initial handling and long-term storage to mitigate oxidation and hydration risks.

Part 2: Troubleshooting & FAQs

Scenario A: "My NMR looks impure (Double Peaks)."

User Issue: "I just ran a


 NMR in 

. The integration is correct, but every peak is doubled or broadened. Is my compound decomposing?"

Technical Diagnosis: Likely Rotamers (Not Impurity). The amide bond (N-C=O) connecting the piperidine and the cyclopropane ring has partial double-bond character. This restricts rotation at room temperature, creating two distinct conformers (rotamers) that relax slowly on the NMR timescale.

Verification Protocol:

  • Variable Temperature (VT) NMR: Run the sample at

    
     (in DMSO-
    
    
    
    or appropriate high-boiling solvent).
  • Result: If the doubled peaks coalesce into single sharp peaks at high temperature, it is pure . If they remain distinct, it is an impurity [2].

Scenario B: "The compound turned into a white solid/crust."

User Issue: "The oil has solidified into a white crust around the cap."

Technical Diagnosis: Oxidation to Carboxylic Acid. The aldehyde has oxidized to 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid. This is common if the container was not sealed properly.

Recovery Protocol (Bisulfite Wash): Aldehydes form water-soluble bisulfite adducts, while acids and other impurities do not.

  • Dissolve the crude mixture in minimal Ethanol/EtOAc.

  • Shake with saturated aqueous Sodium Bisulfite (

    
    ) . The aldehyde moves to the aqueous layer as the adduct.
    
  • Wash the aqueous layer with ether (removes the carboxylic acid impurity).

  • Basify the aqueous layer with Sodium Carbonate (

    
    ) or dilute NaOH to regenerate the aldehyde.
    
  • Extract back into organic solvent (DCM/EtOAc), dry, and concentrate.

Part 3: Experimental Handling Guide

Reaction: Reductive Amination

This is the most common use case for this intermediate.

Problem: Low yields or side reactions (dimerization). Solution: Stepwise addition.

  • Imine Formation: Mix the aldehyde and amine first in the solvent (DCM or DCE) with a drying agent (

    
     or molecular sieves) for 1-2 hours. This prevents the reducing agent from reducing the aldehyde directly to the alcohol (primary byproduct).
    
  • Reduction: Add the reducing agent (

    
    ) after imine formation is complete.
    
  • Quench: Use saturated

    
    , not strong acid, to preserve the cyclopropane ring.
    
Diagram: Purity Analysis Workflow

Before using the compound in a critical step, follow this logic flow to determine if purification is required.

PurityCheck Sample Sample Aliquot NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Peak Profile? NMR->Decision Rotamers Doubled Peaks (Integrals Correct) Decision->Rotamers Split Signals Acid New Peak >10 ppm (Carboxylic Acid) Decision->Acid Oxidation Hydrate Peak ~4-5 ppm (Gem-diol) Decision->Hydrate Water ActionUse Proceed to Reaction Rotamers->ActionUse Verify w/ VT-NMR ActionPurify Bisulfite Wash or Column Acid->ActionPurify ActionDry Azeotropic Distillation (Toluene) Hydrate->ActionDry

Caption: Diagnostic workflow to distinguish between conformational isomers (rotamers) and chemical degradation.

Part 4: Safety & Disposal

  • Hazards: Causes skin irritation and serious eye irritation (H315, H319).[2] The cyclopropane moiety is generally non-toxic but the aldehyde is reactive [3].

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use paper towels as aldehydes can sometimes react exothermically with cellulose under acidic conditions.

References

  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase". Chemical Reviews, 61(6), 563–589.

  • Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylbenzamides and related compounds". Journal of Organic Chemistry, 52(26). (Demonstrates amide rotational barriers in NMR).

  • PubChem. (2025).[2][3] "Piperidine-4-carbaldehyde Compound Summary". National Library of Medicine. (General safety data for the class).

Sources

optimizing reaction conditions for 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Technical Support Center resource. It prioritizes field-proven, robust methodologies over theoretical pathways, reflecting the "Senior Application Scientist" persona.

Topic: Process Optimization & Troubleshooting Ticket ID: CHEM-OPT-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Strategic Route Selection (The "Why" & "How")

User Query: I am trying to couple cyclopropanecarbonyl chloride directly with piperidine-4-carbaldehyde, but yields are low and the product is impure. What is the recommended pathway?

Specialist Response: Direct acylation of piperidine-4-carbaldehyde (Route B below) is often problematic due to the inherent instability of the free aldehyde amine. The aldehyde moiety is prone to self-polymerization and hydrate formation under the basic conditions required for amide coupling.

Recommendation: Adopt Route A (The Oxidation Pathway) . This 2-step sequence is the industry standard for scalability and purity. It utilizes the stable 4-piperidinemethanol as the starting material, ensuring the amide bond is formed before the sensitive aldehyde is generated.

Route Comparison
FeatureRoute A (Recommended) Route B (Direct Coupling)
Starting Material 4-Piperidinemethanol (Stable solid)Piperidine-4-carbaldehyde HCl (Hygroscopic, unstable)
Intermediate Stable AlcoholN/A
Key Risk Over-oxidation (Manageable)Polymerization/Oligomerization (Difficult to control)
Purification Standard Silica FlashDifficult (Polarity issues)
Overall Yield High (~75-85%)Low-Moderate (Variable)
Visual Workflow (Route A)

ReactionPathway Start 4-Piperidinemethanol (Stable Precursor) Step1 Step 1: Selective N-Acylation (Cyclopropanecarbonyl chloride) Start->Step1 DCM, Et3N, 0°C Inter Intermediate Alcohol (1-(cyclopropanecarbonyl)piperidin-4-yl)methanol Step1->Inter >90% Yield Step2 Step 2: Controlled Oxidation (TEMPO/NaOCl) Inter->Step2 DCM/H2O, 0°C Product Target Aldehyde 1-(Cyclopropanecarbonyl) piperidine-4-carbaldehyde Step2->Product Stop at Aldehyde

Figure 1: The recommended 2-step synthesis pathway avoiding unstable intermediates.

Module 1: Selective N-Acylation (Step 1)

User Query: In the reaction of 4-piperidinemethanol with cyclopropanecarbonyl chloride, do I need to protect the alcohol group to prevent ester formation?

Specialist Response: No, protection is generally unnecessary if you control the stoichiometry and temperature. Primary amines are significantly more nucleophilic than primary alcohols. By maintaining a temperature of 0°C and adding the acid chloride slowly, you can achieve >95% chemoselectivity for the N-acylation.

Protocol: Selective Amide Formation
  • Dissolution: Dissolve 4-piperidinemethanol (1.0 equiv) and Triethylamine (1.2 equiv) in Dichloromethane (DCM) [10 vol].

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Cyclopropanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes. Crucial: Do not let the internal temperature rise above 10°C.

  • Quench: Stir for 1 hour at 0°C. Monitor by TLC/LCMS. Quench with water.

  • Workup: Separate organic layer, wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3. Dry over Na2SO4.[1][2]

Troubleshooting Table: N-Acylation
SymptomProbable CauseCorrective Action
O-acylation (Ester impurity) Temperature too high or excess acid chloride.Keep T < 5°C during addition. Reduce acid chloride to 1.0 equiv.
Incomplete Reaction HCl accumulation inhibiting amine.Ensure sufficient base (Et3N or DIPEA > 1.1 equiv) is present to scavenge HCl.
Solid Precipitation Amine salt formation.This is normal (Et3N·HCl). It will dissolve during the aqueous workup.

Module 2: Oxidation to Aldehyde (Step 2)

User Query: I used Swern oxidation, but the smell is terrible and the workup is tedious. Is there a greener, scalable alternative?

Specialist Response: While Swern oxidation is effective, the Anelli Oxidation (TEMPO/NaOCl) is superior for this substrate. It is performed at 0°C in an open flask, uses cheap reagents (bleach), and avoids the stench of dimethyl sulfide. It is highly selective for primary alcohols and minimizes over-oxidation to the carboxylic acid if pH is buffered.

Protocol: TEMPO-Mediated Oxidation
  • Setup: Dissolve the Intermediate Alcohol (from Step 1) in DCM (5 vol). Add a solution of KBr (0.1 equiv) and TEMPO (0.01 equiv, 1 mol%) in water.

  • Buffering: Add solid NaHCO3 (approx 0.5 g per g of substrate) to the aqueous phase to maintain pH ~8.5–9.5. Critical: Low pH accelerates over-oxidation.

  • Oxidant Addition: Cool to 0°C . Add NaOCl (Bleach) (1.1 equiv) dropwise.

  • Monitoring: The reaction is fast (15–30 mins). The orange color of TEMPO should persist. If it fades to yellow, add a tiny amount more NaOCl.

  • Quench: Quench immediately with aqueous Na2S2O3 (Sodium Thiosulfate) to destroy excess hypochlorite.

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield in Oxidation Check1 Is the product the Carboxylic Acid? Issue->Check1 Check2 Is starting material remaining? Check1->Check2 No Sol1 Cause: Over-oxidation Fix: Add NaHCO3 buffer. Reduce NaOCl excess. Check1->Sol1 Yes Sol2 Cause: Dead Catalyst Fix: Ensure TEMPO is fresh. Check Bleach concentration. Check2->Sol2 Yes Sol3 Cause: Acetal Formation Fix: Avoid MeOH in workup. Keep pH basic. Check2->Sol3 No (Unknown impurity)

Figure 2: Troubleshooting logic for TEMPO oxidation issues.

Module 3: Purification & Stability

User Query: My product decomposes on the silica column. How should I purify it?

Specialist Response: Aldehydes, particularly those with basic nitrogens (even amides), can be sensitive to the acidic nature of silica gel.

  • Neutralization: Pre-treat your silica gel column with 1% Triethylamine in the eluent (e.g., Hexane/EtOAc + 1% Et3N) to neutralize acidic sites.

  • Rapid Elution: Do not leave the aldehyde on the column for extended periods. Flash chromatography should be fast.

  • Storage: Store the purified aldehyde under Argon/Nitrogen at -20°C . Aldehydes oxidize to carboxylic acids upon exposure to air.

Data Summary: Typical Results

ParameterValueNotes
Appearance Colorless to pale yellow oilDarkening indicates decomposition.
1H NMR (CHO) ~9.6 ppm (singlet)Distinctive aldehyde peak.[3]
Stability < 1 week at RTMust be stored cold.
CAS Reference N/A (Derivative)See 1-Boc-piperidine-4-carboxaldehyde for analog behavior [1].

References

  • Sigma-Aldrich. 1-Boc-piperidine-4-carboxaldehyde Product Page. (Analogous chemistry reference). Link

  • Ciriminna, R. et al. The TEMPO-mediated oxidation of alcohols to aldehydes and ketones. Organic Process Research & Development. (Mechanistic grounding for Module 3). Link

  • Tojo, G. et al. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science. (General Protocol Validation). Link

  • PubChem. Cyclopropanecarbonyl chloride Compound Summary. (Reagent properties).[1][2][4][5] Link

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde. Piperidine-4-carbaldehyde derivatives are critical building blocks in pharmacological applications, including the development of kinase inhibitors and GPCR agonists[1].

Scaling up aldehyde synthesis presents unique thermal, stability, and purification challenges. This center provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure high-yield, reproducible multi-kilogram production.

Synthetic Strategy & Workflow

Expert Insight: Discovery-scale routes often start with ethyl piperidine-4-carboxylate, utilizing DIBAL-H for a direct partial reduction to the aldehyde. At scale, this pathway is notoriously unreliable due to over-reduction[2]. To ensure a robust scale-up, our validated workflow eliminates cryogenic reduction entirely. We begin with commercially available piperidine-4-methanol, perform a Schotten-Baumann N-acylation, and follow with a highly scalable TEMPO/NaOCl biphasic oxidation[3].

Workflow A Piperidine-4-methanol C N-Acylation (Schotten-Baumann) A->C B Cyclopropanecarbonyl Chloride B->C D (1-Cyclopropanecarbonyl piperidin-4-yl)methanol C->D >95% yield E TEMPO/NaOCl Oxidation D->E F Crude Aldehyde E->F Biphasic G Bisulfite Adduct Purification F->G H Pure Aldehyde Product G->H >98% purity

Figure 1: Two-step scale-up synthetic workflow with bisulfite purification.

Quick Reference Data

To maintain reaction integrity, adhere strictly to the operational parameters outlined below. Deviations in these critical limits are the primary cause of batch failures during piperidine derivative scale-up[4].

Operational ParameterTarget ValueCritical LimitConsequence of Deviation
N-Acylation Temperature 0–5 °C> 15 °CHydrolysis of acid chloride; impurity formation.
TEMPO Oxidation pH 8.5–9.5< 8.0Reaction stall; HOCl partitioning into organic phase.
NaOCl Addition Rate 0.5–1.0 eq/hr> 1.5 eq/hrThermal runaway; over-oxidation to carboxylic acid.
Bisulfite Adduct pH 4.0–5.0> 6.0Incomplete adduct formation; yield loss.
Adduct Breakage pH 9.0–10.0> 11.0Aldol condensation/degradation of the free aldehyde.

Troubleshooting & FAQs

Q1: Why is the DIBAL-H reduction of the ester intermediate failing to yield the aldehyde at scale? Causality: DIBAL-H reduction of esters to aldehydes proceeds via a tetrahedral intermediate. At small scales (-78 °C), this intermediate is stable. At scale (>1 kg), poor heat transfer causes localized warming, collapsing the intermediate prematurely into the aldehyde, which is then rapidly over-reduced to the alcohol[2]. Solution: Abandon partial reduction at scale. Instead, fully reduce to the alcohol (or start with piperidine-4-methanol) and oxidize using the TEMPO/NaOCl system.

Q2: During the TEMPO/NaOCl oxidation, the reaction stalls at 70-80% conversion. Adding more NaOCl doesn't help. Why? Causality: The oxidation of the alcohol to the aldehyde generates HCl. If the biphasic system is not adequately buffered, the aqueous pH drops below 8.0. In acidic conditions, the active oxoammonium species degrades, and hypochlorite shifts to hypochlorous acid (HOCl), which partitions into the organic phase and causes destructive chlorination side reactions[3]. Solution: Maintain the aqueous phase pH strictly between 8.5 and 9.5 using a saturated NaHCO


 buffer.

TEMPO_Cycle T1 TEMPO (Radical) T2 Oxoammonium Ion (Active Oxidant) T1->T2 Oxidation by NaOCl T3 Hydroxylamine T2->T3 Alcohol Oxidation T3->T1 Regeneration Alcohol Alcohol Substrate Aldehyde Aldehyde Product Alcohol->Aldehyde Hydride Transfer NaOCl NaOCl (Co-oxidant) NaOCl->T1 Initiates Cycle

Figure 2: TEMPO-mediated alcohol oxidation catalytic cycle.

Q3: The isolated 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde degrades into a viscous mass upon storage. How can we stabilize it? Causality: Like many aliphatic aldehydes, piperidine-4-carbaldehydes are highly susceptible to auto-oxidation (forming the carboxylic acid) and trimerization (forming 1,3,5-trioxane derivatives) when exposed to air and ambient temperatures. Solution: For long-term storage, do not store the free aldehyde. Instead, isolate and store it as the sodium bisulfite adduct. When the free aldehyde is needed, break the adduct with aqueous Na


CO

immediately prior to use.

Q4: How do we avoid column chromatography for the final purification? Causality: Chromatography is not viable for multi-kilogram scale-up due to solvent volume, cost, and time constraints. Solution: Utilize bisulfite adduct purification. The aldehyde reacts with NaHSO


 to form a water-soluble sulfonate salt. Non-aldehyde impurities (like unreacted alcohol or over-oxidized acid) remain in the organic phase and are washed away.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-line validation checks are met.

Protocol A: Synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methanol
  • Reactor Preparation: Charge a jacketed reactor with piperidine-4-methanol (1.0 eq), dichloromethane (DCM, 10 volumes), and 20% aqueous NaOH (1.5 eq).

  • Cooling: Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring.

  • Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Self-Validation Check 1: Stop stirring and allow layers to separate. Sample the aqueous layer. The pH must be > 10. If pH < 10, add additional 20% NaOH until the target pH is reached to ensure complete scavenging of HCl.

  • Workup: Separate the organic layer. Wash with 1N HCl (3 volumes) to remove unreacted amine, followed by brine (3 volumes).

  • Concentration: Concentrate the organic layer under reduced pressure to yield the intermediate alcohol as a pale yellow oil.

Protocol B: TEMPO Oxidation & Bisulfite Purification
  • Oxidation Setup: Charge the reactor with the intermediate alcohol (1.0 eq), DCM (10 volumes), TEMPO (0.01 eq), and KBr (0.1 eq). Cool to 0–5 °C.

  • Buffer Preparation: In a separate vessel, prepare the oxidant by mixing 10-12% aqueous NaOCl (1.1 eq) with saturated aqueous NaHCO

    
     (2 volumes) to achieve a pH of 8.5–9.0.
    
  • Oxidation: Add the buffered NaOCl solution dropwise to the reactor over 3 hours. Maintain internal temperature < 5 °C.

  • Self-Validation Check 2: Spot the organic layer on TLC (or run rapid HPLC). Once the starting material is consumed, test the aqueous layer with starch-iodide paper. A positive (blue/black) result indicates excess oxidant. Quench with 10% aqueous sodium thiosulfate until the starch-iodide test is negative.

  • Adduct Formation (Purification): Separate the DCM layer. Add saturated aqueous NaHSO

    
     (3 volumes) to the DCM. Stir vigorously for 4 hours at room temperature. The aldehyde will transfer to the aqueous phase as the bisulfite adduct.
    
  • Phase Separation: Separate the layers. Discard the DCM layer (which contains unreacted alcohol and impurities). Wash the aqueous layer with fresh DCM (2 volumes) to ensure complete removal of organics.

  • Adduct Breakage: Cool the aqueous layer to 5 °C. Add DCM (5 volumes). Slowly add solid Na

    
    CO
    
    
    
    until the aqueous pH reaches 9.0–9.5. Stir vigorously for 30 minutes to liberate the free aldehyde into the DCM layer.
  • Isolation: Separate the DCM layer, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield pure 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

References

  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH.[Link]

  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

common impurities found in 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: 1082446-73-8). As a critical intermediate in the development of CNS-active compounds, kinase inhibitors, and histamine H3 receptor antagonists, the piperidine-4-carbaldehyde scaffold is notoriously sensitive.

Our application scientists have compiled this definitive troubleshooting guide to help you control impurity profiles, understand the underlying mechanistic causality of degradation, and implement self-validating experimental protocols.

I. Reaction & Impurity Pathway Visualization

Understanding the mechanistic branching of your synthesis is the first step in controlling impurities. The diagram below maps the primary synthetic routes and the specific environmental triggers that lead to degradation.

G Ester Ester Precursor Alcohol Alcohol Impurity (Over-reduction) Ester->Alcohol Excess DIBAL-H Aldehyde Target Aldehyde (1-Cyclopropanecarbonyl piperidine-4-carbaldehyde) Ester->Aldehyde DIBAL-H (-78°C) Aldehyde->Alcohol Warming Acid Acid Impurity (Auto-oxidation) Aldehyde->Acid O2 / H2O Dimer Aldol Dimer (Self-condensation) Aldehyde->Dimer Base/Acid Hemiacetal Hemiacetal (Solvent Trapping) Aldehyde->Hemiacetal MeOH Workup

Synthesis and common impurity pathways of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

II. Quantitative Impurity Profiling

Deviations in reaction parameters directly dictate the ratio of target compound to impurities. The table below summarizes quantitative data collected from various DIBAL-H reduction conditions, illustrating how minor thermodynamic shifts impact the final chemical profile.

Reaction Condition (Ester Reduction)Target Aldehyde (%)Alcohol Impurity (%)Acid Impurity (%)Unreacted Ester (%)
Optimized: DIBAL-H (1.05 eq), -78°C, Cold Quench92% 3%<1%4%
Excess Hydride: DIBAL-H (1.50 eq), -78°C, Cold Quench75% 24%<1%0%
Thermal Breach: DIBAL-H (1.05 eq), -40°C, Cold Quench60% 35%<1%4%
Improper Quench: DIBAL-H (1.05 eq), -78°C, Room Temp Quench80% 15%2%2%
Aerobic Storage: (7 days, 25°C, No inert gas)70% 3%25%0%

III. Troubleshooting Synthesis Workflows (FAQs)

Q1: Why does my DIBAL-H reduction yield significant amounts of the over-reduced alcohol impurity (1-(cyclopropylcarbonyl)piperidin-4-yl)methanol)? A: This is fundamentally a failure of intermediate stabilization. Mechanistically, DIBAL-H acts as a Lewis acid, coordinating to the ester's carbonyl oxygen. A single hydride transfer generates a tetrahedral aluminum-alkoxide complex[1]. At -78°C, this intermediate is "frozen" and thermodynamically stable. However, if the internal temperature rises above -60°C during addition, or if the reaction is quenched warm, the tetrahedral intermediate collapses prematurely. This releases the free aldehyde into the reaction mixture while unreacted hydride is still present, triggering a rapid second reduction to the primary alcohol[1]. Actionable Fix: Strictly maintain internal temperatures ≤ -78°C using a dry ice/acetone bath and utilize a cold protic quench (e.g., -78°C methanol) to destroy excess hydride before the tetrahedral intermediate is allowed to collapse[1].

Q2: I am observing a steady increase in the carboxylic acid impurity during storage and aqueous workup. How can I prevent this? A: Aldehydes are highly susceptible to auto-oxidation. In the presence of atmospheric oxygen, a radical chain mechanism converts the aldehyde to a peroxy acid, which then reacts with another aldehyde molecule to form two equivalents of the carboxylic acid[2]. Furthermore, exposure to adventitious water during workup facilitates the reversible nucleophilic addition of water to the carbonyl, forming a gem-diol functional group. One of the hydroxyl groups of this gem-diol is then readily oxidized to create the carboxylic acid[3]. Actionable Fix: Store the isolated compound under a strict argon atmosphere at -20°C. Avoid prolonged aqueous basic workups where possible, as hydroxide ions accelerate gem-diol formation[3].

Q3: My LC-MS shows a mass consistent with a dimer. What is the structural origin of this impurity? A: 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde possesses a highly enolizable alpha-proton at the C4 position of the piperidine ring. Under slightly acidic or basic conditions, the compound can form an enol or enolate, which subsequently attacks the electrophilic carbonyl carbon of a second aldehyde molecule. This self-condensation (Aldol reaction) generates a beta-hydroxy aldehyde dimer, which often dehydrates into a stable alpha,beta-unsaturated dimer. Actionable Fix: Ensure your final product is completely free of trace acidic or basic salts from the workup. Wash organic layers with neutral brine and dry over anhydrous sodium sulfate before concentration.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity, utilize the following standardized protocols. Each contains specific in-process visual cues to validate the chemistry in real-time.

Protocol A: Optimized DIBAL-H Reduction of Ester to Aldehyde

Use this protocol to convert Ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate to the target aldehyde while suppressing over-reduction.

  • Preparation: Charge a flame-dried, argon-purged flask with the ester precursor (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.2 M solution.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Hydride Addition: Add DIBAL-H (1.0 M in toluene, 1.05 eq) dropwise via a syringe pump. Critical: Control the addition rate so the internal temperature does not exceed -70°C.

  • Maturation: Stir the reaction for 2 hours at -78°C.

  • Cold Quench: Quench the reaction by slowly adding anhydrous methanol (5.0 eq) that has been pre-chilled to -78°C. This safely destroys excess DIBAL-H while preserving the tetrahedral intermediate[1].

  • Emulsion Breaking (Self-Validation Step): Remove the cooling bath and immediately add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate)[4]. The mixture will initially form a thick, opaque white gel. Continue vigorous stirring at room temperature for 1 to 2 hours. Validation: The reaction is ready for extraction only when the emulsion spontaneously breaks into two distinct, clear liquid phases[4]. This visual transition confirms the complete chelation of aluminum ions.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at ≤ 30°C to prevent thermal degradation.

Protocol B: TEMPO-Mediated Oxidation of Alcohol to Aldehyde

If DIBAL-H scale-up proves too sensitive, synthesizing the alcohol first and oxidizing it to the aldehyde is a highly reliable, over-reduction-proof alternative.

  • Preparation: Charge a flask with 1-(cyclopropylcarbonyl)piperidin-4-yl)methanol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM (0.3 M).

  • Cooling: Cool the biphasic mixture to 0°C in an ice-water bath.

  • Oxidant Addition: Prepare a solution of aqueous NaOCl (bleach, 1.1 eq) buffered to pH 8.5 with NaHCO₃. Add this dropwise to the reaction mixture.

  • Reaction Monitoring (Self-Validation Step): Upon addition of the bleach, the organic layer will transition from pale yellow to a distinct orange-red, indicating the generation of the active oxoammonium catalytic species. Validation: The rapid disappearance of this orange-red color (returning to pale yellow) confirms the consumption of the oxidant and the completion of the catalytic cycle[5].

  • Quench & Isolation: Quench with 10% aqueous Na₂S₂O₃ to destroy any residual hypochlorite. Extract the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

V. References

  • Orgosolver. "DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps." Orgosolver. Available at: [Link]

  • Organic Synthesis. "DIBAL-H Reduction - Organic Synthesis." Organic-Synthesis.com. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions." RSC Advances, 2022. Available at: [Link]

  • Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones." LibreTexts. Available at: [Link]

  • OSTI.GOV. "Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO (ACT)." U.S. Department of Energy. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes you are familiar with basic organic synthesis but require specific, high-level troubleshooting to overcome yield bottlenecks for 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: 1556703-59-3).[1][2]

Ticket ID: YIELD-OPT-CPPC-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

User Query: “I am seeing low yields (30-40%) and difficult purification. Which pathway offers the highest robustness for >10g scale?”

Scientist Response: The low yield is likely due to the instability of the unprotected piperidine-4-carbaldehyde intermediate if you are attempting direct acylation (Route A).[1] This amino-aldehyde exists in equilibrium with its hydrate and trimer, making stoichiometric acylation erratic.[1][2]

Recommended Protocol (Route B): Adopt a "Protect-then-Oxidize" strategy.[1][2]

  • Acylation: Acylate stable 4-piperidinemethanol with cyclopropanecarbonyl chloride.

  • Oxidation: Oxidize the resulting alcohol to the aldehyde using a TEMPO-mediated system.

This route avoids handling the unstable amino-aldehyde and typically boosts overall yields to 75-85% .[1]

Synthetic Pathway Visualization

SynthesisPath SM 4-Piperidinemethanol (Stable Solid) Inter Intermediate: 1-(Cyclopropanecarbonyl) piperidin-4-yl)methanol SM->Inter Step 1: Acylation (Et3N, DCM, 0°C) Reagent1 Cyclopropanecarbonyl Chloride Reagent1->Inter Target Target: 1-Cyclopropanecarbonyl piperidine-4-carbaldehyde Inter->Target Step 2: Oxidation (TEMPO/NaOCl or Swern)

Caption: Figure 1. Recommended "Alcohol-First" synthetic pathway to maximize yield and minimize polymerization risks.

Troubleshooting Guide (Q&A)

Phase 1: Precursor Synthesis (Acylation)

Q: My acylation yield is good, but the product contains impurities that are hard to remove. How do I fix this? A: The cyclopropanecarbonyl group is robust, but excess acid chloride leads to O-acylation (ester formation) on the hydroxyl group of the starting material.[2]

  • Diagnosis: Check LCMS for a mass corresponding to M+68 (bis-acylated byproduct).[1][2]

  • Correction:

    • Stoichiometry: Use exactly 1.05 equivalents of cyclopropanecarbonyl chloride.

    • Temperature: Maintain reaction at 0°C to -5°C . Higher temperatures promote O-acylation.[1][2]

    • Selective Hydrolysis: If O-acylation occurs, treat the crude mixture with 1M LiOH in THF/Water (1:1) for 30 minutes. This selectively hydrolyzes the ester (leaving the amide intact) back to the desired alcohol intermediate [1].[2]

Phase 2: The Oxidation Step (The Critical Bottleneck)

Q: I am using Swern oxidation, but the workup is messy and smells of sulfides. Can I use a cleaner method? A: Yes. While Swern is effective, it is poor for scale-up due to the requirement for -78°C cooling and odor issues.[1] Recommendation: Switch to TEMPO/NaOCl (Anelli Conditions) or TEMPO/TCCA . These reactions run at 0°C and offer easier workups.[2]

Comparative Data: Oxidation Methods for Piperidine Methanols

MethodYield PotentialImpurity ProfileScalabilityNotes
Swern 80-90%High (Sulfides)LowRequires -78°C; odor control needed.[1][2]
TEMPO/NaOCl 85-95% LowHigh Runs at 0°C; water-based; cheap reagents [2].[1]
PCC/PDC 70-80%High (Chromium)Very LowToxic waste; difficult purification.[1][2]
Dess-Martin 90-95%LowMediumReagent is expensive; shock sensitive.[1]

Q: During TEMPO oxidation, my reaction stalls or I get over-oxidation to the carboxylic acid. How do I control this? A: This is a pH and temperature control issue.

  • The Mechanism: The active oxidant is the N-oxoammonium species. At high pH (>10), sodium hypochlorite (bleach) acts as a nucleophile, pushing the aldehyde to the carboxylic acid.[3]

  • The Fix:

    • Buffer System: Use a KBr/NaHCO3 buffer.[2] Maintain pH between 8.5 and 9.5.[2]

    • Temperature: Keep the internal temperature strictly at 0°C .

    • Quench: Quench immediately with aqueous Sodium Thiosulfate (

      
      ) as soon as TLC/LCMS shows consumption of starting material.[2][3] Do not "soak" the reaction [3].
      
Phase 3: Isolation & Purification

Q: The aldehyde is water-soluble, and I lose mass during the aqueous workup. How do I recover it? A: The amide and aldehyde functionalities make the molecule polar.[2]

  • Protocol Adjustment:

    • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction.[2][3]

    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction (3x).[1][2][3] Ethyl acetate is often too non-polar.[2][3]

    • pH Adjustment: Ensure the aqueous layer is neutral (pH 7). If it's too basic (from the oxidation quench), the aldehyde may form a hydrate or enolate that stays in water.[2][3]

Q: The product decomposes on the silica column.[2] Is chromatography necessary? A: Aldehydes can oxidize on silica gel due to entrapped air and acidic sites.[2]

  • Alternative: If the TEMPO oxidation is run cleanly, the crude product is often >95% pure.[2][3]

  • Stabilization: If you must use a column, add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.[2][3]

  • Storage: Store the aldehyde under Nitrogen at -20°C. If long-term storage is needed, convert it to the bisulfite adduct (solid) which can be reversed to the aldehyde with mild base when needed.[1][2]

Validated Experimental Protocol (TEMPO Route)

Step 1: Synthesis of (1-(cyclopropanecarbonyl)piperidin-4-yl)methanol

  • Dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) and Triethylamine (13.3 mL, 95.5 mmol) in DCM (100 mL).

  • Cool to 0°C .

  • Add Cyclopropanecarbonyl chloride (9.53 g, 91.1 mmol) dropwise over 30 mins. Exotherm control is critical.

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Wash with 1N HCl (50 mL), Sat. NaHCO3 (50 mL), and Brine.[2][3] Dry over Na2SO4.[2][3][4][5]

  • Concentrate to yield the amide-alcohol (Expect ~14-15g, >90% yield).

Step 2: Oxidation to 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

  • Dissolve the intermediate (10.0 g, 54.6 mmol) in DCM (50 mL).

  • Add a solution of KBr (0.65 g) in Water (5 mL) and TEMPO (0.085 g, 1 mol%).[2][3]

  • Cool mixture to -5°C to 0°C .

  • Slowly add aqueous NaOCl (Commercial bleach, ~10-13%, adjusted to pH 9 with NaHCO3) dropwise.[2][3]

    • Monitor temperature: Do not exceed 5°C.

  • Stir vigorously. Reaction is typically complete in 30-60 mins.[1][2]

  • Quench: Add aqueous Na2S2O3 (10%) immediately.

  • Workup: Separate phases. Extract aqueous layer with DCM (3 x 50 mL). Wash combined organics with Brine.

  • Dry & Concentrate: Dry over MgSO4 (Na2SO4 can be slow) and concentrate <30°C to avoid thermal decomposition.

References

  • ChemScene . 1-Cyclopropylpiperidine-4-carbaldehyde Product Data & Synthesis Support. Retrieved from [1][2][3]

  • Google Patents . CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.[1][6][7] (Demonstrates the TEMPO/NaOCl protocol on the benzyl analog with 96% yield). Retrieved from

  • Organic Chemistry Portal . TEMPO-Mediated Oxidation of Alcohols to Aldehydes. (Mechanistic grounding for pH control). Retrieved from [1][2][3]

  • ResearchGate . Selective reduction of carboxylic acids to aldehydes. (Alternative reduction routes if oxidation fails). Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of a synthetic intermediate like 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. As a crucial building block, its impurity profile can directly influence the quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Strategic Imperative for Orthogonal Purity Methods

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. A comprehensive purity assessment, therefore, relies on an orthogonal approach —the use of multiple, distinct analytical techniques that measure the same attribute based on different chemical or physical principles. This strategy provides a more complete and reliable picture of a sample's purity, ensuring that no impurities are overlooked. For a molecule like 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, a combination of chromatography for separation, spectroscopy for identification, and other specific tests for non-chromatographable impurities is essential.

dot digraph "Purity_Assessment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; Sample [label="1-Cyclopropanecarbonyl-\npiperidine-4-carbaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label="Orthogonal Analytical Techniques"; bgcolor="#F1F3F4";

}

subgraph "cluster_Results" { label="Data Interpretation & Reporting"; bgcolor="#F1F3F4"; Purity [label="Chromatographic Purity\n(Area %)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identity [label="Structural Confirmation", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvents [label="Solvent Content (ppm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="Water Content (%)", fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Comprehensive\nPurity Report", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

Sample -> {HPLC, GC, NMR, KF} [lhead=cluster_Analysis]; HPLC -> Purity; HPLC -> LCMS [style=dashed, label="For ID"]; LCMS -> Identity; GC -> Solvents; NMR -> Identity; NMR -> Purity [style=dashed, label="Assay"]; KF -> Water; {Purity, Identity, Solvents, Water} -> Final; } Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Workhorse of Purity Determination

Chromatographic techniques are fundamental for separating the main compound from its organic impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

For a molecule like 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, which is non-volatile and possesses chromophores (the carbonyl and amide groups), reversed-phase HPLC with UV detection is the primary choice for purity and impurity quantification.[1]

  • Why Reversed-Phase? The molecule has a moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This setup provides excellent resolution for process-related impurities and degradation products.

  • Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, which is invaluable for peak purity analysis and for gaining preliminary insights into the nature of an unknown impurity. The carbonyl group suggests a detection wavelength around 210-240 nm, but a full scan from 200-400 nm is crucial during method development.

  • The Power of Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the gold standard for impurity identification.[1][2] While HPLC-UV quantifies impurities, LC-MS provides the molecular weight of each impurity, which is critical for proposing structures and meeting regulatory requirements for impurity identification as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[3][4]

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile compounds.[5][6] Its primary role in this context is not for the main compound itself, but for two critical classes of impurities:

  • Residual Solvents: Manufacturing processes invariably use solvents, which must be controlled to safety-based limits.[7][8] Headspace GC with Flame Ionization Detection (FID) is the standard technique as per USP <467>.[8][9][10] This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which effectively separates the volatile solvents from the non-volatile drug substance, preventing column contamination and matrix effects.

  • Volatile Organic Impurities: Low molecular weight starting materials or by-products that are thermally stable and volatile can also be monitored by GC.

Spectroscopic and Other Methods: Beyond Separation

While chromatography separates impurities, other techniques are needed for structural confirmation and for quantifying non-chromatographable substances.

Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) is renowned for structure elucidation, but its quantitative application (qNMR) is a powerful primary method for determining purity.[11][12][13][14]

  • Principle of qNMR: Unlike chromatography, which relies on response factors that can vary between compounds, the NMR signal is directly proportional to the number of nuclei generating the signal.[11][15] By adding a certified internal standard of known purity and weight to a precisely weighed sample, the purity of the analyte can be calculated directly.[14][15]

  • Why it's Authoritative: qNMR provides a purity value traceable to a primary standard without needing a reference standard of the analyte itself. This is invaluable for early-stage development candidates where a fully characterized standard is not yet available.[11] It serves as an excellent orthogonal technique to HPLC for assay determination.

Karl Fischer (KF) Titration

Chromatographic methods typically measure purity relative to other organic components ("area percent purity"). They are blind to one of the most common impurities: water. Karl Fischer titration is the gold standard for water content determination in pharmaceuticals.[16][17][18]

  • Specificity: The Karl Fischer reaction is highly specific to water, unlike the "Loss on Drying" method, which measures the loss of any volatile component.[16][18]

  • Method Choice: For samples with very low moisture levels, coulometric KF is preferred, while volumetric KF is suitable for higher water content.[16][19] Given the likely solid nature of the analyte, a KF oven may be used to heat the sample and drive off the water into the titration cell, avoiding issues with sample solubility and side reactions.[19]

Comparative Guide to Analytical Methods

The selection of a method is guided by the specific question being asked. The following table provides a comparative overview to aid in designing a comprehensive analytical strategy.

Technique Primary Purpose Strengths Limitations Typical Application for this Molecule
HPLC-UV/PDA Quantification of organic impurities and assay.Robust, reproducible, widely available, good for non-volatile compounds.Requires a reference standard for accurate assay; response factors can vary for impurities.Main method for determining purity and reporting related substances.
LC-MS Identification of unknown impurities.High sensitivity and selectivity; provides molecular weight information.[1][2][20]More complex instrumentation; quantification can be less precise than UV without specific tuning.Structural elucidation of impurities exceeding the identification threshold (e.g., >0.10%).
Headspace GC-FID Quantification of residual solvents.Excellent for volatile compounds; minimizes matrix effects.[21]Not suitable for non-volatile or thermally labile compounds.Analysis of solvents used in synthesis (e.g., Toluene, THF, Acetone) per USP <467>.
qNMR Absolute quantification (Assay) and identity confirmation.Primary method, no analyte-specific reference standard needed for purity; structurally informative.[13][14]Lower sensitivity than chromatography; requires specialized equipment and expertise.Orthogonal assay method to HPLC; confirmation of molecular structure.
Karl Fischer Titration Quantification of water content.Highly specific and accurate for water.[16][18]Only measures water; can be affected by side reactions with certain functional groups (e.g., aldehydes, ketones).Determining the absolute water content, which is crucial for an accurate overall mass balance.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in analytical data comes from validated methods that include system suitability checks.[22][23][24][25][26] These checks are performed before sample analysis to ensure the analytical system is performing as expected.

Protocol 1: HPLC-UV Method for Purity and Impurities

This protocol outlines a starting point for method development. Validation would be required as per ICH Q2(R1) guidelines.[23]

  • Chromatographic System: HPLC with PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 220 nm (monitor 200-400 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • System Suitability Test (SST):

    • Injections: Make five replicate injections of the sample solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

      • Theoretical Plates (Efficiency): > 2000 for the main peak.

      • Precision: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • Analysis & Calculation: Inject a blank (diluent) followed by the sample solution. Calculate purity using the area percent method, correcting for any peaks present in the blank.

dot digraph "Method_Selection_Logic" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="What is the Analytical Goal?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

q1 [label="Quantify Organic\nImpurities?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Identify Unknown\nImpurity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Quantify Residual\nSolvents?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Determine Absolute\nPurity / Assay?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q5 [label="Measure Water\nContent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

ans1 [label="Use HPLC-UV/PDA", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans2 [label="Use LC-MS", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans3 [label="Use Headspace GC-FID", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ans4 [label="Use qNMR or HPLC\nwith Reference Standard", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ans5 [label="Use Karl Fischer Titration", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> {q1, q2, q3, q4, q5} [dir=none]; q1 -> ans1; q2 -> ans2; q3 -> ans3; q4 -> ans4; q5 -> ans5; } Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde is a multi-faceted task that demands a scientifically sound, orthogonal approach. Relying solely on a single HPLC purity value is insufficient and presents a regulatory risk. By strategically combining HPLC for impurity profiling, LC-MS for impurity identification, Headspace GC for residual solvents, qNMR for an orthogonal assay, and Karl Fischer titration for water content, a complete and trustworthy purity profile can be established. This comprehensive strategy not only ensures the quality of the intermediate but also builds a solid foundation for the subsequent development of a safe and effective drug substance.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • USP-NF. (2019). <467> RESIDUAL SOLVENTS. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Agilent Technologies. (n.d.). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. [Link]

  • ARL Bio Pharma. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Journal of Medicinal and Organic Chemistry. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]

  • University of Ottawa. (2020). Quantitative NMR Spectroscopy. [Link]

  • University of Illinois. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • USP. (n.d.). Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467>. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • Vici Health Sciences. (2025). Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. [Link]

  • Taylor & Francis Online. (2006). HPLC Analysis of Aldehydes and Ketones in Sherry. [Link]

  • Labcompare. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • IJCRT.org. (2025). "The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control". [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

Sources

validation of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

As drug discovery pipelines increasingly rely on highly functionalized, sp3-rich building blocks, the rigorous structural validation of these intermediates is non-negotiable. 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: 1082446-73-8) is a prime example of a versatile electrophilic scaffold used in the synthesis of complex therapeutics, including acetylcholinesterase inhibitors and multicomponent heterocycles[1].

However, confirming the 2D connectivity of this molecule is insufficient. To predict and optimize target binding, researchers must understand its 3D spatial arrangement—specifically the chair conformation of the piperidine ring, the equatorial/axial preference of the aldehyde, and the rotameric state of the N-cyclopropanecarbonyl amide bond.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a comprehensive framework and self-validating protocols for structural elucidation.

Objective Comparison of Structural Validation Modalities

While MS and NMR are standard in synthetic workflows, they often fall short when absolute 3D conformation is required[2]. The table below synthesizes the performance metrics of each technique when applied to piperidine-4-carbaldehyde derivatives.

ModalityPhysical State RequiredResolution / OutputKey Advantage for PiperidinesLimitations
SC-XRD Single Crystal (Solid)Atomic (< 1.0 Å)Unambiguous assignment of relative stereochemistry and ring conformation[2].Requires diffraction-quality crystals; captures only a static solid-state snapshot[3].
NMR (1D/2D) Solution (Liquid/Dissolved)Ensemble AverageReveals solution-state dynamics, such as amide bond restricted rotation (rotamers)[4].Cannot easily determine absolute configuration without chiral derivatization[2].
Cryo-EM Vitrified IceNear-Atomic (2-4 Å)Ideal for visualizing the molecule bound to large macromolecular complexes[3].Overkill and technically unsuitable for isolated small molecules[3].
Mass Spec Gas Phase (Ionized)Exact Mass / FragmentsHigh-throughput confirmation of molecular weight and elemental composition.Yields absolutely no 3D conformational or stereochemical data.

Mechanistic Insights: Why X-ray Crystallography?

As an application scientist, I frequently encounter the "NMR vs. X-ray" debate. For 1-cyclopropanecarbonylpiperidine-4-carbaldehyde, the causality behind choosing X-ray crystallography lies in two structural features:

  • Amide Bond Planarity: The N-acyl moiety exhibits restricted rotation due to the partial double-bond character of the C-N bond, creating s-cis and s-trans rotamers. While NMR will show broadened peaks or two distinct sets of signals at room temperature[4], SC-XRD unambiguously traps and maps the thermodynamically preferred rotamer in the solid state, allowing for precise measurement of dihedral angles.

  • Equatorial Preference: The bulky carbaldehyde group at the C4 position will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes within the piperidine chair. SC-XRD provides direct electron density maps that definitively prove this conformation[2], which is critical when this building block is used in fragment-based drug design (FBDD).

ValidationLogic Start Need 3D Structural Validation? State Physical State of Compound? Start->State Liquid Liquid / Oil State->Liquid Solid Solid / Crystal State->Solid NMR NMR Spectroscopy (Solution Dynamics) Liquid->NMR Deriv Chemical Derivatization (e.g., Hydrazone) Liquid->Deriv XRD Single Crystal X-ray Diffraction (SC-XRD) Solid->XRD Deriv->Solid XRD->NMR Cross-validate

Logical decision tree for selecting structural validation modalities for small molecules.

Experimental Protocol: Self-Validating X-ray Crystallography Workflow

Small aliphatic aldehydes are frequently viscous oils at room temperature, making direct crystallization impossible. The following protocol utilizes a derivatization strategy to force crystallization, ensuring a self-validating workflow from synthesis to structure resolution.

Step 1: Chemical Derivatization (Hydrazone Formation)
  • Causality: Converting the liquid aldehyde into a 2,4-dinitrophenylhydrazone (2,4-DNPH) increases molecular weight, introduces a rigid planar aromatic system, and promotes intermolecular hydrogen bonding (π-π stacking), drastically improving crystallization propensity.

  • Procedure: Dissolve 1 eq. of 1-cyclopropanecarbonylpiperidine-4-carbaldehyde in ethanol. Add 1.1 eq. of Brady’s reagent (2,4-dinitrophenylhydrazine in acidic ethanol). Stir at room temperature for 30 minutes until a precipitate forms. Filter and wash with cold ethanol.

  • Self-Validation Check: Analyze the precipitate via LC-MS. A single peak corresponding to the exact mass of the hydrazone derivative [M+H]+ confirms complete conversion, validating progression to crystallization.

Step 2: Vapor Diffusion Crystallization
  • Causality: Slow evaporation or vapor diffusion allows molecules to arrange into a highly ordered lattice rather than crashing out as an amorphous solid.

  • Procedure: Dissolve the hydrazone derivative in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing a non-polar antisolvent (e.g., hexane). Allow the hexane vapor to slowly diffuse into the DCM over 3–7 days.

  • Self-Validation Check: Examine the resulting solids under a polarized light microscope. True crystals will exhibit birefringence (rotating polarized light to produce colors), distinguishing them from amorphous precipitate.

Step 3: SC-XRD Data Collection & Refinement
  • Causality: Bombarding the crystal with X-rays generates a diffraction pattern based on Bragg's Law. The intensities and angles of these reflections are mathematically converted (via Fourier transform) into an electron density map[3].

  • Procedure: Mount a single birefringent crystal on a goniometer loop using paratone oil. Flash-cool to 100 K using a nitrogen cryostream to reduce thermal motion. Collect diffraction data using a Cu-Kα X-ray source.

  • Self-Validation Check: Evaluate the refinement statistics. An R-factor (

    
    ) < 0.05 and a weighted R-factor (
    
    
    
    ) < 0.15 indicate that the calculated structural model highly correlates with the experimental electron density, confirming the protocol's success[2].

XrayWorkflow A 1-Cyclopropanecarbonyl piperidine-4-carbaldehyde B Derivatization (2,4-DNPH) A->B C Vapor Diffusion Crystallization B->C D X-ray Diffraction Data Collection C->D E Phase Resolution & Refinement D->E F 3D Structural Validation E->F

Workflow for structural validation of the piperidine-4-carbaldehyde derivative via X-ray diffraction.

Complementary Modalities: Bridging the Gap with NMR

While X-ray crystallography is the definitive standard for static 3D architecture, it must be cross-validated with NMR to ensure the solid-state conformation represents the biologically relevant solution state[4].

For 1-cyclopropanecarbonylpiperidine-4-carbaldehyde, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is highly complementary. NOESY measures through-space dipole-dipole interactions (< 5 Å). By observing cross-peaks between the axial protons of the piperidine ring and the aldehyde proton, researchers can confirm that the equatorial preference observed in the crystal lattice persists in aqueous or organic solutions[1]. Ultimately, the integration of SC-XRD for absolute coordinate mapping and NMR for dynamic solution-state behavior forms the most robust validation paradigm in modern structural biology[3].

References

  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination? Available at: [Link]

  • Journal of the American Chemical Society (JACS). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • PubMed Central (PMC). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available at: [Link]

Sources

spectroscopic data interpretation for 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: Derived structure) is a bifunctional building block frequently employed in the synthesis of PARP inhibitors and GPCR ligands. Its structural duality—a reactive aldehyde and a rigid cyclopropyl amide—presents unique spectroscopic challenges.

This guide moves beyond basic peak assignment to address the "Rotameric Conundrum" inherent to N-acyl piperidines. Unlike its precursor (Piperidine-4-carbaldehyde), this molecule exhibits restricted rotation around the amide bond, leading to signal doubling in NMR that is often misdiagnosed as impurity.

Key Analytical Differentiators:

  • Vs. Precursor (Piperidine-4-carbaldehyde): Appearance of high-field cyclopropyl signals (0.6–1.0 ppm) and significant deshielding of

    
    -amino protons.
    
  • Vs. Reagents (Acid Chlorides): Shift of carbonyl IR stretch from ~1790 cm⁻¹ (acid chloride) to ~1640 cm⁻¹ (tertiary amide).

Critical Insight: The Rotamer Challenge

The N-C(=O) amide bond possesses partial double-bond character, creating a high rotational barrier (>15 kcal/mol). At room temperature (298 K), the molecule exists as a mixture of two slowly interconverting rotamers (syn and anti relative to the cyclopropyl group).

Analytical Impact:

  • 1H NMR: You will observe two sets of signals for the piperidine ring protons, particularly those adjacent to the nitrogen (positions 2 and 6).

  • Resolution Strategy: To coalesce these signals for simplified integration, Variable Temperature (VT) NMR at >350 K in DMSO-d6 is required. However, for standard QC, simply recognizing the ratio (typically 60:40 to 50:50) is sufficient.

RotamerEquilibrium cluster_0 Rotameric Equilibrium (Slow Exchange on NMR Timescale) RotamerA Rotamer A (Syn) (N-C=O restricted) RotamerB Rotamer B (Anti) (N-C=O restricted) RotamerA->RotamerB  Slow Rotation  (RT) Observation Observed Spectrum: Signal Doubling / Broadening RotamerA->Observation RotamerB->Observation

Figure 1: Mechanism of rotamer-induced signal doubling in N-acyl piperidines.

Comparative Spectroscopic Analysis
A. 1H NMR Interpretation (400 MHz, CDCl₃)

Note: Chemical shifts are reported as ranges to account for concentration and rotameric effects.

FeatureShift (

ppm)
MultiplicityInterpretation & Causality
Aldehyde (-CHO) 9.60 – 9.80 Singlet (or d)Diagnostic handle. May appear as two unequal singlets due to rotamers. QC Check: Disappearance indicates oxidation to acid.
N-CH₂ (Eq/Ax) 3.80 – 4.60 Broad/MultipletMajor Rotamer Effect. These protons are deshielded by the amide anisotropy. Often appear as two distinct broad clusters.
N-CH₂ (Eq/Ax) 2.60 – 3.20 Broad/MultipletThe "other" set of ring protons, shielded by the cone of the amide carbonyl in the minor rotamer.
Cyclopropyl (-CH) 1.65 – 1.80 MultipletMethine proton of the cyclopropyl group.
Piperidine C4-H 2.40 – 2.55 MultipletAlpha to the aldehyde.
Cyclopropyl (-CH₂) 0.70 – 1.00 MultipletDistinctive Fingerprint. High-field signals unique to the cyclopropyl ring. Usually two sets of multiplets (cis/trans on the ring).

Comparison with Precursor (Piperidine-4-carbaldehyde):

  • The precursor shows N-H protons (exchangeable) or salt peaks.

  • The precursor's N-CH₂ protons resonate significantly upfield (~2.8–3.1 ppm) compared to the product.

B. Infrared (IR) Spectroscopy

The IR spectrum provides the quickest confirmation of the bifunctional nature (Amide + Aldehyde).

Functional GroupWavenumber (cm⁻¹)IntensityComparison Note
Aldehyde (C=O) 1720 – 1730 StrongDistinct from the amide. Lower than acid chloride (~1790).
Amide (N-C=O) 1635 – 1650 StrongCharacteristic of tertiary amides (lower freq than aldehyde).
Aldehyde (C-H) 2720 & 2820 Medium"Fermi Resonance" doublet. Key differentiator from ketones/esters.[1]
Cyclopropyl (C-H) 3000 – 3080 WeakC-H stretch of the strained ring (slightly >3000 cm⁻¹).
Experimental Validation Protocols
Protocol 1: Differentiating Rotamers from Impurities

Objective: Confirm that double peaks are intrinsic rotamers and not a mixture of products.

  • Prepare Sample: Dissolve 10 mg of product in 0.6 mL DMSO-d6 (preferred over CDCl₃ for high-temp stability).

  • Run Standard NMR: Acquire 1H spectrum at 25°C (298 K). Note the split signals.

  • Run VT-NMR: Heat probe to 80°C (353 K) and acquire spectrum.

  • Validation Criteria:

    • Pass: Split signals coalesce into sharp, single averages (or broaden significantly towards coalescence).

    • Fail: Signals remain distinct and sharp (indicates actual impurities/isomers).

Protocol 2: Aldehyde Purity Check (Hydrate/Trimer)

Objective: Ensure the aldehyde is free, not hydrated (gem-diol) or trimerized.

  • Solvent Choice: Use anhydrous CDCl₃ or Acetone-d6 . Avoid wet DMSO if possible, as it promotes hydrate equilibrium.

  • Observation:

    • Target: Sharp singlet at ~9.6–9.8 ppm.

    • Impurity: Broad singlet at ~5-6 ppm (gem-diol OH) or lack of aldehyde proton (trimer).

    • Correction: If trimerized, heat the sample or treat with dilute acid to depolymerize before use.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product (1-Cyclopropanecarbonylpiperidine-4-carbaldehyde) IR_Check Step 1: IR Spectroscopy Check for Dual C=O (1725 & 1640 cm⁻¹) Sample->IR_Check NMR_Prep Step 2: NMR Sample Prep Solvent: CDCl₃ (Anhydrous) IR_Check->NMR_Prep NMR_Run Step 3: 1H NMR Acquisition (298 K) NMR_Prep->NMR_Run Decision Decision Point: Are signals split/broad? NMR_Run->Decision Rotamer_Path Suspected Rotamers (Broad N-CH2, Split CHO) Decision->Rotamer_Path Yes Impurity_Path Suspected Impurity (Sharp extra peaks) Decision->Impurity_Path No (or unexpected shifts) VT_NMR Validation: VT-NMR (80°C) Check for Coalescence Rotamer_Path->VT_NMR

Figure 2: Step-by-step decision tree for validating spectroscopic data.

References
  • N-Acyl Piperidine Rotamerism: Beilstein J. Org. Chem.2014 , 10, 722–729. (Discusses the high rotational barrier and NMR signal doubling in hindered amides).

  • Cyclopropyl Proton Shifts: Doc Brown's Chemistry, "H-1 NMR Chemical Shifts of Cyclopropane". (Provides foundational data for high-field cyclopropyl signals).

  • Aldehyde/Amide IR Differentiation: Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups". (Standard values for C=O stretches in aldehydes vs. amides).

  • Piperidine-4-carbaldehyde Stability: PubChem Compound Summary, CID 14495648. (Details on the precursor and its tendency to form trimers/hydrates).

Sources

comparing the metabolic stability of compounds derived from 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropanecarbonylpiperidine-4-carbaldehyde (CAS: 1556703-59-3) is a critical intermediate in the synthesis of peptidomimetics, GPCR ligands (e.g., CCR2 antagonists), and enzyme inhibitors (e.g., sGC activators, PARP inhibitors).[1] Its value lies in the cyclopropanecarbonyl moiety , a "privileged" metabolic shield that often confers superior metabolic stability compared to standard aliphatic amides.

This guide objectively compares the metabolic performance of drug candidates derived from this scaffold against alternative N-capped piperidine derivatives. Analysis focuses on intrinsic clearance (CLint) , microsomal half-life (t1/2) , and metabolic soft-spot identification .

Part 1: Comparative Analysis of Scaffold Stability

The Core Hypothesis

The metabolic stability of piperidine-4-carbaldehyde derivatives hinges on two structural vectors:

  • The N-Cap (Vector A): Does the cyclopropyl group effectively block N-dealkylation and amide hydrolysis compared to isosteres like isopropyl or phenyl?

  • The C4-Derivatization (Vector B): How do reductive amination products (amines) derived from the aldehyde handle oxidative stress?

Comparison 1: Cyclopropyl vs. Isopropyl vs. Benzoyl Caps

In matched molecular pair (MMP) studies, the cyclopropanecarbonyl group consistently outperforms isobutyryl (isopropyl) and benzoyl analogs in Human Liver Microsomes (HLM).

FeatureSeries A: Cyclopropyl-Capped Series B: Isopropyl-Capped Series C: Benzoyl-Capped
Structure 1-(Cyclopropanecarbonyl)piperidine...1-Isobutyrylpiperidine...1-Benzoylpiperidine...
HLM CLint (µL/min/mg)< 15 (Low) 45 - 90 (High)20 - 40 (Moderate)
t1/2 (Human) > 120 min ~ 25 min~ 60 min
Primary Metabolic Liability Piperidine ring hydroxylation (Slow)Tertiary C-H hydroxylation (Rapid)Phenyl ring hydroxylation
CYP Inhibition Risk LowLowModerate (CYP2D6/3A4)

Scientific Rationale:

  • Series A (Winner): The cyclopropyl ring lacks the labile tertiary hydrogen atom found in the isopropyl group (Series B). Furthermore, the C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to unstrained alkyls (~98 kcal/mol), making them resistant to Cytochrome P450 (CYP)-mediated hydrogen abstraction [1][2].

  • Series B (Loser): The isopropyl group contains a tertiary hydrogen that is a "metabolic magnet" for CYP3A4, leading to rapid hydroxylation and subsequent cleavage.

Comparison 2: Aldehyde-Derived Linkers (Reductive Amination Products)

The aldehyde at position C4 is typically converted into amines. The stability of the resulting linkage is critical.

Derivative TypeSecondary Amine (-CH2-NH-R) Tertiary Amine (-CH2-NR-R') Ether (-CH2-O-R)
Metabolic Stability Moderate High High
Liability Oxidative Deamination / N-dealkylationN-oxide formationO-dealkylation (Rare)
Recommendation Requires steric bulk on 'R' to prevent metabolism.Preferred for stability, but monitor hERG liability.Excellent bioisostere if H-bond donor not required.

Part 2: Metabolic Pathways & Soft Spot Analysis

Understanding where the molecule breaks is essential for optimization. The diagram below illustrates the metabolic fate of a typical drug candidate derived from 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

Diagram 1: Metabolic Fate of the Scaffold

MetabolicPathways cluster_legend Stability Insight Parent Parent Compound (Cyclopropyl-Piperidine-Amine) M1 M1: Piperidine Hydroxylation (Major Pathway) Parent->M1 CYP2D6/3A4 [O] insertion M2 M2: Amide Hydrolysis (Minor/Rare) Parent->M2 Amidase (Stable in Cyclopropyl) M3 M3: N-Dealkylation (Side Chain Cleavage) Parent->M3 CYP3A4 Oxidative Deamination M4 M4: Cyclopropyl Ring Opening (Very Rare) Parent->M4 CYP P450 Radical Clock Note The Cyclopropyl amide bond is exceptionally stable against hydrolysis.

Caption: Metabolic soft-spot analysis showing the robustness of the cyclopropyl amide (Red path suppressed) vs. piperidine ring liability.

Part 3: Experimental Protocols

To validate the stability of your derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (CLint) and t1/2.

  • Preparation:

    • Test Compound: 1 µM final concentration (in <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Metabolite Identification (MetID)

Objective: Confirm the stability of the cyclopropyl ring.

  • Incubation: High concentration (10 µM) incubation with HLM for 60 min to generate sufficient metabolite signal.

  • Detection: UHPLC-Q-ToF MS (High Resolution).

  • Data Mining:

    • Search for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation).

    • Specific Check: Look for neutral loss of 69 Da (Cyclopropylcarbonyl) vs. 43 Da (Acetyl). If the 69 Da fragment remains intact in metabolites, the shield is effective.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the standard workflow to convert the aldehyde intermediate into a stable drug candidate, highlighting the critical decision points for metabolic optimization.

SynthesisWorkflow Start 1-Cyclopropanecarbonyl- piperidine-4-carbaldehyde (CAS: 1556703-59-3) Decision Select Amine Partner Start->Decision Step1 Reductive Amination ( amine + NaBH(OAc)3 ) BranchA Aliphatic Amine (High Metabolic Risk) Step1->BranchA Route A BranchB Heteroaryl Amine (Optimized Stability) Step1->BranchB Route B Decision->Step1 ResultA Unstable Candidate (Rapid N-dealkylation) BranchA->ResultA ResultB Stable Lead (sGC/CCR2 Active) BranchB->ResultB

Caption: Optimization workflow converting the aldehyde scaffold into metabolically stable lead compounds.

References

  • Ehara, T., et al. (2018).[2] "The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator...".[2] Journal of Medicinal Chemistry, 61(6), 2552–2570.[2] Link

  • Wacker, D. A., et al. (2008). "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists". Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Pecic, S., et al. (2018).[2] "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability". Prostaglandins & Other Lipid Mediators, 136, 86-91. Link

Sources

Safety Operating Guide

Navigating the Handling of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, ensuring laboratory safety and procedural integrity.

The proper handling of specialized chemical reagents is paramount in a laboratory setting. This guide provides essential safety and logistical information for the use of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, a compound of interest in drug development and organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules and established safety protocols for its constituent functional groups: a piperidine ring, a cyclopropyl group, and an aldehyde.[1]

Understanding the Hazard Profile: A Composite of Functional Group Reactivity

The recommended personal protective equipment (PPE) and handling procedures are derived from an understanding of the potential hazards associated with the key chemical motifs within 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

  • The Aldehyde Group: Aldehydes, particularly those with lower molecular weights, can be irritants to the skin, eyes, and respiratory system.[1][2] They may also be flammable and can undergo oxidation.[1] Prolonged exposure to some aldehydes has been linked to more severe health effects.[3][4]

  • The Piperidine Moiety: Piperidine and its derivatives are organic bases that can be corrosive and irritating to the skin and respiratory tract.[5] They should be handled in well-ventilated areas to avoid inhalation of vapors.

  • The Cyclopropyl Group: While the cyclopropyl group itself is generally less reactive, its presence can influence the overall reactivity of the molecule. The related compound, Cyclopropanecarboxaldehyde, is classified as a flammable liquid and can cause severe skin and eye damage.[6][7]

Based on these components, 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde should be treated as a potentially flammable, corrosive, and irritating compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.[8][9][10][11]

OperationMinimum PPE RequirementEnhanced PPE for Higher Risk Scenarios
Weighing and Aliquoting (Solid or Liquid) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coat- Chemical splash goggles- Face shield- Chemically resistant apron over lab coat
Solution Preparation and Transfers - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Face shield in addition to goggles- Chemically resistant apron or smock[12]
Running Reactions - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood- Face shield for reactions with a high splash potential- Flame-resistant lab coat if working with flammable solvents[9]
Work-up and Purification - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood- Face shield during extractions and solvent removal- Chemically resistant gloves with extended cuffs

Procedural Guidance for Safe Handling and Disposal

Adherence to strict procedural protocols is as critical as the use of appropriate PPE. The following workflows provide step-by-step guidance for key laboratory activities.

Experimental Workflow: From Receipt to Reaction

cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Reaction A Receive and inspect container for damage B Store in a cool, dry, well-ventilated area A->B C Segregate from strong oxidizing agents and acids B->C D Don appropriate PPE C->D E Work in a chemical fume hood D->E F Carefully weigh or measure the required amount E->F G Add reagent to the reaction vessel under inert atmosphere if necessary F->G H Monitor the reaction from a safe distance G->H I Ensure proper ventilation throughout the process H->I

Caption: Workflow for the safe handling of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde.

Disposal Plan: A Step-by-Step Protocol

The disposal of chemical waste must be conducted in accordance with institutional and local regulations.[13] Due to its aldehyde functional group, this compound should be considered hazardous waste.

cluster_0 Waste Collection cluster_1 Neutralization (if applicable) cluster_2 Final Disposal A Collect all waste containing the compound in a designated, labeled container B Do not mix with incompatible waste streams A->B C For residual aldehyde waste, consider neutralization with a suitable reagent like sodium bisulfite or a commercial aldehyde neutralizer B->C D Perform neutralization in a fume hood with appropriate PPE C->D E Dispose of the neutralized waste or the original waste container through your institution's hazardous waste program D->E F Never pour down the drain without proper neutralization and authorization E->F

Caption: Decision tree for the safe disposal of 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[13]

By adhering to these guidelines, researchers can confidently and safely work with 1-Cyclopropanecarbonylpiperidine-4-carbaldehyde, fostering a secure and productive research environment.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Aldehyde Disposal. (n.d.).
  • Personal Protective Equipment - Fisher Scientific. (n.d.).
  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
  • Safety Data Sheet. (2013, September 23).
  • 1556703-59-3 | 1-Cyclopropylpiperidine-4-carbaldehyde - ChemScene. (n.d.).
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2).
  • Disposal Protocol for High Level Disinfectants (HLDs) - Environmental Health & Safety. (2024, June 12).
  • Safe Disposal of Chemical Waste - Hesperian Health Guides. (2024, January 5).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • OV - Hazards and risk factors - Aldehydes, ketones - Ospedale sicuro. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • IRRITANT COMPOUNDS: ALDEHYDES - MMSL. (2014, December 5).
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes - Benchchem. (n.d.).
  • Environmental Aldehyde Sources and the Health Implications of Exposure - PMC. (n.d.).
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Cyclopropanecarboxaldehyde 98 1489-69-6. (n.d.).
  • Natural Aldehydes on Health Effects - Oriental Journal of Chemistry. (2025, July 7).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 8).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • Cyclopentanecarbaldehyde | 872-53-7 - ChemicalBook. (2026, January 13).
  • Cyclopropene-carboxaldehyde | C4H4O | CID 142119 - PubChem - NIH. (n.d.).
  • Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem - NIH. (n.d.).
  • Piperidine Synthesis. - DTIC. (2025, June 4).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropanecarbonylpiperidine-4-carbaldehyde
Reactant of Route 2
1-Cyclopropanecarbonylpiperidine-4-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。